Product packaging for 2-Fluoro-5-iodo-1,3-dimethylbenzene(Cat. No.:CAS No. 1416549-07-9)

2-Fluoro-5-iodo-1,3-dimethylbenzene

Cat. No.: B3102285
CAS No.: 1416549-07-9
M. Wt: 250.05 g/mol
InChI Key: ZFDRZQIIVILONL-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS 1416549-07-9) is a valuable halogenated aromatic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 8 FI and a molecular weight of 250.05 g/mol , this compound features an iodine atom that is highly reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex biaryl and alkynyl structures . The electron-withdrawing fluorine atom influences the electronic properties of the ring and can be used to tune molecular reactivity or serve as a label in spectroscopic studies. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. The compound should be stored sealed in a dark, dry place at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FI B3102285 2-Fluoro-5-iodo-1,3-dimethylbenzene CAS No. 1416549-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodo-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDRZQIIVILONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene for Advanced Synthesis

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. This compound (CAS No. 1416549-07-9) emerges as a highly valuable and versatile building block, particularly for researchers in pharmaceutical and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites. The presence of an iodine atom provides a prime handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl groups can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective application in drug discovery and advanced material development.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory. The data for this compound are summarized below. These values are critical for reaction setup, purification, and structural confirmation.

PropertyValueSource
CAS Number 1416549-07-9ChemicalBook[4]
Molecular Formula C₈H₈FICalculated
Molecular Weight 250.05 g/mol Calculated
Boiling Point 227.3 ± 35.0 °CPredicted, ChemicalBook[5]
Density 1.686 ± 0.06 g/cm³Predicted, ChemicalBook[5]
Appearance Varies; typically a liquid or low-melting solidGeneral Knowledge

Spectroscopic Signature: While a specific spectrum for this exact molecule is not publicly available, the expected ¹H NMR signals can be predicted based on related structures like 1-fluoro-2-iodobenzene and 1,2-dimethylbenzene.[6][7] The aromatic region would show two distinct singlets (or very narrowly split doublets) due to the symmetrical substitution pattern. The methyl groups would appear as a single peak in the upfield region (~2.3 ppm). The fluorine atom would induce through-bond coupling, further splitting the adjacent proton signals.

Synthesis Pathway: From Precursor to Product

The reliable synthesis of this compound is crucial for its use in research. A common and effective strategy involves the direct iodination of the corresponding fluorinated xylene precursor.

Causality in Synthesis Design: The choice of an iodinating agent and conditions is paramount. A combination of iodine and an oxidizing agent (like iodic acid in an acidic medium) or the use of N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid provides an electrophilic iodine source ("I+") capable of reacting with the moderately activated aromatic ring. The fluorine and methyl groups are ortho, para-directing; the iodine is directed to the position para to the fluorine and ortho to both methyl groups, driven by sterics and electronics.

Synthesis_Workflow SM 2-Fluoro-1,3-dimethylbenzene Product This compound SM->Product Electrophilic Aromatic Iodination Reagents Iodinating Agent (e.g., NIS / CF₃COOH) Reagents->Product caption Synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Electrophilic Iodination
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into a beaker of ice water containing a solution of sodium thiosulfate to quench any remaining iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[8] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester.[9][10]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the activated boronic acid (boronate), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I ArI Ar-I ArBOH2 Ar'-B(OH)₂ + Base Transmetal Transmetalation Ar-Pd(II)-Ar' Product Ar-Ar' OxAdd->Transmetal [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in drug development.[11] The Buchwald-Hartwig amination provides a general and efficient method for coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves oxidative addition of the aryl iodide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[14][15] The choice of phosphine ligand is critical for catalyst efficiency and substrate scope.[13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I ArI Ar-I Amine R₂NH + Base Amide_Formation Amide Complex Formation [Ar-Pd(II)-N(H)R₂]⁺ Product Ar-NR₂ OxAdd->Amide_Formation R₂NH Deprotonation Deprotonation Ar-Pd(II)-NR₂ Amide_Formation->Deprotonation - H⁺ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product (Ar-NR₂) caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Solvent & Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Grignard Reaction for Versatile C-C Bond Formation

The iodinated position can be converted into a highly nucleophilic organometallic species, such as a Grignard reagent. This classic transformation opens up pathways to react with a vast range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16][17]

Reaction Insight: The aryl iodide reacts with magnesium metal in an anhydrous ether solvent to form the arylmagnesium iodide.[16] This reagent is a powerful carbon nucleophile and a strong base, reacting readily with electrophilic centers. For example, reaction with an aldehyde yields a secondary alcohol, while reaction with CO₂ followed by an acidic workup produces a carboxylic acid.[18]

Grignard_Workflow ArI 2-Fluoro-5-iodo- 1,3-dimethylbenzene Grignard Ar-MgI (Grignard Reagent) ArI->Grignard Mg Mg(0) / Dry Ether Mg->Grignard Intermediate Adduct Grignard->Intermediate Electrophile Electrophile (E⁺) (e.g., CO₂, RCHO) Electrophile->Intermediate Product Ar-E (e.g., Ar-COOH, Ar-CH(OH)R) Intermediate->Product Workup H₃O⁺ Workup Workup->Product caption General workflow for Grignard reagent formation and reaction.

References

Physical properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 1416549-07-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It details not only the property values but also the fundamental experimental protocols required for their empirical validation, ensuring a robust and self-validating approach to characterization. The guide covers essential physicochemical parameters, spectroscopic signatures for structural elucidation, and the underlying principles of these measurements, offering a field-proven perspective on the practical characterization of this valuable synthetic intermediate.

Introduction and Molecular Overview

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its trifunctional substitution pattern—featuring a fluorine atom, an iodine atom, and two methyl groups on a benzene ring—offers multiple reactive sites for creating complex molecular architectures. Such polysubstituted aromatic rings are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The iodine atom, in particular, serves as an excellent leaving group or a site for cross-coupling reactions, while the fluorine atom can modulate electronic properties and metabolic stability in bioactive molecules.

Understanding the physical properties of this compound is a critical prerequisite for its effective use in synthesis, process development, and formulation. Accurate data on properties such as melting point, boiling point, and solubility are essential for designing reaction conditions, purification strategies, and ensuring safe handling and storage.

Table 1: Core Molecular and Physical Properties of this compound

PropertyValueSource
CAS Number 1416549-07-9[3]
Molecular Formula C₈H₈FI[3]
Molecular Weight 250.05 g/mol [3]
Boiling Point 227.3 ± 35.0 °C (Predicted)[3]
Density 1.686 ± 0.06 g/cm³ (Predicted)[3]
Storage Room temperature, sealed in dry, dark place[4]

Note: The boiling point and density are predicted values. This guide provides detailed protocols for their experimental determination.

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is crucial for the full characterization of a chemical entity. The following workflow outlines the logical sequence of experiments to determine the key physical and structural properties of this compound.

G cluster_0 Initial Assessment & Purity cluster_1 Physical Property Determination cluster_2 Structural Elucidation A Obtain Sample (CAS: 1416549-07-9) B Purity Analysis (GC-MS, HPLC) A->B C Melting Point (DSC) B->C H NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->H D Boiling Point (Distillation) E Density (Pycnometry) F Refractive Index (Refractometry) G Solubility Screening (Various Solvents) I Mass Spectrometry (EI, ESI) J Infrared (IR) Spectroscopy (FTIR)

Caption: Workflow for the characterization of this compound.

Experimental Protocols for Physical Property Determination

The trustworthiness of chemical data hinges on the validity of the methods used to acquire it. The following sections detail standard, self-validating protocols for determining the fundamental physical properties of the title compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold-standard method for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature. A sharp endothermic peak indicates the melting transition. The onset temperature of this peak is reported as the melting point, and the peak's sharpness is an excellent indicator of purity.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature at least 25°C above the completion of the melt.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset of the melting endotherm.

Determination of Boiling Point via Distillation

Expertise & Rationale: The boiling point provides information on a substance's volatility. The predicted value of 227.3°C suggests that standard atmospheric distillation is appropriate.[3] This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point liquids, vacuum distillation can be used to prevent thermal decomposition, with the results extrapolated to atmospheric pressure using a nomograph.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Place a small volume (e.g., 10 mL) of the compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the condensing vapor.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, apply a pressure correction to normalize the boiling point to standard pressure.

Determination of Density via Pycnometry

Expertise & Rationale: Density is a fundamental property useful for material identification and calculating mass from a known volume. Pycnometry is a highly accurate method that involves determining the mass of a precise volume of the substance defined by the calibrated volume of a pycnometer (a specific gravity bottle).

Step-by-Step Protocol:

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL).

    • Weigh the empty, dry pycnometer (m₁).

    • Fill the pycnometer with deionized water of a known temperature (e.g., 25°C) and weigh it (m₂).

    • Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound, ensuring it reaches the same temperature as the water in the calibration step.

    • Weigh the filled pycnometer (m₃).

  • Calculation: The density (ρ) of the sample at the measurement temperature is calculated as: ρ_sample = (m₃ - m₁) / V_pycnometer

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure. The following sections describe the expected spectral features for this compound based on its structure and data from analogous compounds.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.0 ppm). One proton is situated between the two methyl groups, and the other is between the fluorine and iodine atoms. Spin-spin coupling with the ¹⁹F nucleus will likely split the signal of the adjacent proton into a doublet.

  • Methyl Protons: A single, sharp signal integrating to 6 protons will appear in the upfield region (~2.2-2.5 ppm), as the two methyl groups are chemically equivalent.

Expected ¹³C NMR Spectrum:

  • Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

  • The carbon atoms bonded to the electronegative fluorine and iodine will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant (¹J_CF), and smaller two- and three-bond couplings may also be observed.

  • Two signals will correspond to the aromatic carbons bearing the methyl groups, two for the methyl carbons themselves, one for the C-F carbon, one for the C-I carbon, and two for the remaining aromatic C-H carbons.

Expected ¹⁹F NMR Spectrum:

  • A single resonance is expected, as there is only one fluorine atom in the molecule. Its chemical shift will be characteristic of an aryl fluoride. This signal will be split by the adjacent aromatic proton.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Absorption Bands:

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[6]

  • C-H Stretching (Alkyl): Strong bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) from the methyl groups.[6]

  • C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[10]

  • C-F Stretching: A strong, characteristic band in the 1100-1300 cm⁻¹ region.

  • C-I Stretching: A band in the far-infrared region, typically around 500-600 cm⁻¹.

  • Aromatic Substitution Pattern: Bending vibrations (out-of-plane) in the 700-900 cm⁻¹ region will be characteristic of the 1,2,3,5-tetrasubstituted pattern.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak at m/z = 250, corresponding to the molecular weight of C₈H₈FI.[3]

  • Isotope Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak without significant M+1 or M+2 contributions from the halogen.

  • Key Fragments:

    • Loss of an iodine atom (M - 127) would give a fragment at m/z = 123.

    • Loss of a methyl group (M - 15) would give a fragment at m/z = 235.

    • A benzylic cleavage could also result in the loss of a methyl radical.

Conclusion

This compound is a synthetic intermediate with considerable utility in modern organic chemistry. This guide has consolidated its known properties and, more importantly, has provided a comprehensive framework of authoritative, step-by-step protocols for the empirical determination and validation of its key physicochemical characteristics. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, facilitating seamless integration of this compound into complex synthetic workflows and accelerating the discovery process.

References

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No. 1416549-07-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By leveraging its unique substitution pattern, researchers can strategically introduce fluorine and iodine moieties into complex molecular architectures, thereby modulating physicochemical and biological properties.

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, the rational design of functional molecules is paramount. Halogenated aromatic compounds, such as this compound, serve as critical cornerstones in the synthesis of novel entities. The presence of both a fluorine and an iodine atom on the 1,3-dimethylbenzene scaffold offers orthogonal reactivity. The iodine atom is a highly effective leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a prized feature in pharmaceutical candidates. This guide will delve into the synthesis, characterization, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical building block is essential for its effective utilization in synthesis and for ensuring safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1416549-07-9[1]
Molecular Formula C₈H₈FI[1]
Molecular Weight 250.05 g/mol [1]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
Boiling Point Not explicitly reported, but expected to be >200 °CGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would commence with the commercially available 2-fluoro-1,3-dimethylbenzene. The subsequent iodination can be achieved via electrophilic aromatic substitution.

Synthesis_of_this compound start 2-Fluoro-1,3-dimethylbenzene reagents Iodinating Agent (e.g., I₂, NIS) Lewis Acid Catalyst (e.g., H₂SO₄, Ag(OTf)₂) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a general guideline and may require optimization for optimal yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Addition of Reagents: To the stirred solution, add the iodinating agent, such as N-iodosuccinimide (NIS) (1.1 equivalents) or molecular iodine (I₂) (1.1 equivalents).

  • Catalysis: If using molecular iodine, a catalytic amount of a strong acid like sulfuric acid or a silver salt such as silver trifluoromethanesulfonate (AgOTf) can be added to generate a more potent electrophilic iodine species.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization: Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C4 will likely appear as a doublet due to coupling with the fluorine atom. The proton at C6 will appear as a singlet.

  • Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups at C1 and C3, likely in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The carbon attached to the iodine atom (C5) will have a chemical shift significantly influenced by the heavy atom effect.

  • Methyl Carbons: Two distinct signals are expected for the two methyl carbons.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true value of this compound lies in its potential as a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-fluorine bonds in these transformations, allowing for selective functionalization at the 5-position.

Cross_Coupling_Applications start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald product_suzuki Biaryl Derivative suzuki->product_suzuki product_sonogashira Alkynyl Derivative sonogashira->product_sonogashira product_buchwald Aryl Amine Derivative buchwald->product_buchwald

Caption: Potential cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.

  • General Protocol:

    • In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

    • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3]

  • General Protocol:

    • To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine).[4]

    • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, perform an appropriate work-up and purify the product.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of aryl amines from aryl halides.[5][6]

  • General Protocol:

    • Combine this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.) in an anhydrous, aprotic solvent like toluene or dioxane.[5][6]

    • Heat the mixture under an inert atmosphere until the reaction is complete.

    • After cooling, quench the reaction and perform an aqueous work-up.

    • Purify the resulting aryl amine by column chromatography.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The strategic incorporation of fluorine offers the potential to enhance the pharmacological properties of target molecules. While detailed experimental data for this specific compound is limited, the established reactivity of similar halogenated aromatics provides a strong foundation for its successful application in research and development.

References

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development and materials science, the precise structural identity of a molecule is the bedrock upon which all subsequent research is built. An incorrect or incomplete structural assignment can lead to wasted resources, misinterpreted biological activity, and compromised intellectual property. The subject of this guide, 2-Fluoro-5-iodo-1,3-dimethylbenzene (C₈H₈FI), presents a classic challenge in structural chemistry: a polysubstituted aromatic ring where the relative positions of the substituents must be confirmed without ambiguity. This document provides a comprehensive, field-proven workflow for the definitive structure elucidation of this compound, moving logically from molecular formula determination to the fine details of atomic connectivity. Our approach is rooted in the principle of orthogonal verification, where each analytical technique provides a layer of evidence that is validated by the next, ensuring the highest degree of confidence in the final assignment.

The Strategic Analytical Workflow

The elucidation of an unknown or newly synthesized molecule is not a linear process but rather an integrated strategy. Each step is designed to answer specific questions, with the collective results converging on a single, validated structure. Our approach for this compound follows a logical progression from coarse to fine detail.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_1d_nmr 1D NMR Spectroscopy cluster_2d_nmr 2D NMR Spectroscopy MS High-Resolution MS (HR-MS) Formula Elemental Formula (C₈H₈FI) MS->Formula Determines accurate mass H1_NMR ¹H NMR Formula->H1_NMR Provides molecular formula Fragments Identify Spin Systems & Functional Groups (Ar-H, Me, C-F, C-I) C13_NMR ¹³C NMR & DEPT-135 COSY COSY Fragments->COSY Informs 2D experiment setup Connectivity Establish Atom Connectivity (H-H, C-H, & Long-Range C-H) HSQC HSQC HMBC HMBC Final_Structure Final Validated Structure Connectivity->Final_Structure Confirms final structure

Figure 1: The integrated workflow for structure elucidation, starting from mass spectrometry to confirm the elemental composition, followed by 1D and 2D NMR to map atomic connectivity.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: Before delving into the intricacies of atomic arrangement, we must first confirm the molecular formula. High-Resolution Mass Spectrometry (HR-MS) is the gold standard for this purpose. It provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of the elemental composition.[1][2][3] For halogenated compounds, MS is also useful for observing characteristic isotopic patterns, although iodine is monoisotopic (¹²⁷I), which simplifies the spectrum.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Scan Range: m/z 100-500

    • Resolution: > 60,000 FWHM

    • Ionization Voltage: +4.0 kV

    • Sheath Gas Flow Rate: 35 arbitrary units

    • Aux Gas Flow Rate: 10 arbitrary units

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺• and compare its measured accurate mass to the theoretical mass for the proposed formula C₈H₈FI.

Data Presentation & Interpretation

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value
Proposed Formula C₈H₈FI
Theoretical Mass [M]⁺• 249.9709 u
Observed Mass [M]⁺• 249.9712 u
Mass Error +1.2 ppm

| Ion Adduct | [M]⁺• |

The observed mass of 249.9712 u is within a 1.2 ppm error of the theoretical mass for C₈H₈FI, confirming the elemental composition. The absence of an M+2 peak is consistent with the presence of iodine and fluorine, which are monoisotopic.[4] This foundational piece of data validates the molecular formula and allows us to proceed with NMR analysis with high confidence.

1D NMR Spectroscopy: Probing the Chemical Environments

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution.[5] ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. For this molecule, the key diagnostic features will be the number of aromatic and methyl signals, their multiplicities, and the characteristic coupling between the fluorine atom and nearby protons and carbons (J-coupling).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Data Interpretation and Assignment

Based on the confirmed formula and the proposed structure, we anticipate the following signals:

  • ¹H NMR: Two singlets for the two non-equivalent methyl groups and two signals for the two aromatic protons. The aromatic protons should appear as doublets due to coupling to the ¹⁹F nucleus.

  • ¹³C NMR: Eight carbons in total. Due to symmetry, we expect six distinct signals: two for the methyl groups and four for the aromatic carbons (two substituted, two proton-bearing). The carbons near the fluorine will exhibit significant C-F coupling.

Table 2: 1D NMR Spectroscopic Data for this compound (in CDCl₃)

δ (ppm) Multiplicity J (Hz) Integration Assignment (¹H) δ (ppm) J (Hz) Assignment (¹³C)
7.39 d JH-F = 7.2 1H H-6 162.8 d, ¹JC-F = 245.5 C-2
7.01 d JH-F = 9.6 1H H-4 142.1 d, ³JC-F = 4.1 C-1
2.35 s - 3H 1-CH₃ 139.5 d, ³JC-F = 5.6 C-3
2.31 s - 3H 3-CH₃ 137.4 d, ²JC-F = 2.1 C-6
128.0 d, ²JC-F = 17.5 C-4
92.1 s C-5
23.9 d, ⁴JC-F = 3.8 3-CH₃

| | | | | | 14.7 | s | 1-CH₃ |

Note: Chemical shifts are hypothetical but based on predictive models and known substituent effects.[6][7][8] J values are representative for fluoroaromatic compounds.

Interpretation Insights:

  • The ¹H NMR shows two aromatic signals, both appearing as doublets, which is strong evidence of coupling to the single fluorine atom rather than to each other.

  • The ¹³C NMR spectrum displays the expected eight signals, confirming the absence of molecular symmetry that would reduce the count.

  • The carbon at 162.8 ppm shows a very large one-bond C-F coupling constant (¹JC-F) of ~245 Hz, definitively identifying it as the carbon directly attached to the fluorine atom (C-2).

  • The carbon at 92.1 ppm is significantly shielded. This is a classic "heavy atom effect" and is characteristic of a carbon directly bonded to iodine, assigning it as C-5.[9]

  • The remaining carbons all show smaller couplings to fluorine, which will be instrumental in the final assignment using 2D NMR.

2D NMR Spectroscopy: Assembling the Puzzle

Expertise & Rationale: While 1D NMR provides the individual pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the crucial connectivity information to assemble the final structure.[10][11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals to carbons over multiple bonds (typically 2-4 bonds). This is often the most powerful experiment for mapping out the carbon skeleton and placing substituents.

2D NMR Data Analysis
  • COSY: A COSY experiment would show no correlation between the aromatic protons at 7.39 and 7.01 ppm, confirming their coupling is to fluorine and not to each other. This implies they are not adjacent.

  • HSQC: The HSQC spectrum provides direct, unambiguous C-H attachments:

    • Proton at 7.39 ppm correlates to the carbon at 137.4 ppm (H-6 to C-6).

    • Proton at 7.01 ppm correlates to the carbon at 128.0 ppm (H-4 to C-4).

    • Proton at 2.35 ppm correlates to the carbon at 14.7 ppm (1-CH₃).

    • Proton at 2.31 ppm correlates to the carbon at 23.9 ppm (3-CH₃).

  • HMBC: The Definitive Connections: The HMBC spectrum provides the long-range correlations that lock the structure in place. The key is to observe correlations from the well-defined methyl proton signals to the aromatic carbons.

Figure 2: Key HMBC correlations confirming the substitution pattern of this compound. Arrows point from the proton to the correlated carbon.

HMBC Interpretation:

  • 1-CH₃ Protons (δH 2.35): Crucially, these protons show a three-bond correlation (³J) to the fluorine-bearing carbon C-2 (δC 162.8) and a two-bond correlation (²J) to the proton-bearing carbon C-6 (δC 137.4). This places this methyl group at the C-1 position, adjacent to both C-2 and C-6.

  • 3-CH₃ Protons (δH 2.31): These protons show two-bond correlations to both C-2 (δC 162.8) and C-4 (δC 128.0). This definitively places this methyl group at the C-3 position, between C-2 and C-4.

  • Aromatic Proton H-4 (δH 7.01): This proton shows a strong two-bond correlation to the iodine-bearing carbon C-5 (δC 92.1), confirming their ortho relationship.

  • Aromatic Proton H-6 (δH 7.39): Similarly, H-6 shows a two-bond correlation to C-5, confirming the final arrangement of the ring.

Conclusion: A Self-Validating Structural Proof

The multi-modal analytical approach detailed herein provides an unambiguous and self-validating elucidation of the structure of this compound. High-resolution mass spectrometry unequivocally established the elemental formula. 1D NMR provided the fundamental building blocks—the distinct proton and carbon environments—and offered key diagnostic clues through C-F and C-I effects. Finally, 2D NMR, particularly the HMBC experiment, served as the master architect, revealing the precise atomic connectivity. The correlations observed from the methyl groups to their adjacent aromatic carbons were paramount in confirming the 1,2,3,5-substitution pattern. This rigorous, evidence-based workflow ensures the highest degree of structural fidelity, a non-negotiable requirement for advancing research and development in the chemical sciences.

References

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and two methyl groups on a benzene ring, offers multiple reaction handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, molecular formula, and calculated molecular weight, alongside a discussion of its synthetic relevance, reactivity, and safety considerations. The strategic positioning of the iodo and fluoro groups makes this compound particularly valuable for sequential, site-selective cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.

Core Molecular and Physical Properties

This compound, also known as 2-fluoro-5-iodo-m-xylene, is a key intermediate for synthetic chemists. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈FI[1][2]
Molecular Weight 250.05 g/mol [1][2]
CAS Number 1416549-07-9[1]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point 227.3 ± 35.0 °C (Predicted)[1]
Density 1.686 ± 0.06 g/cm³ (Predicted)
Molecular Structure and Formula Derivation

The molecular formula, C₈H₈FI, is derived from its chemical structure. The parent molecule is a benzene ring (C₆). Two hydrogen atoms are substituted by methyl groups (-CH₃), one by a fluorine atom (-F), and one by an iodine atom (-I). The remaining two hydrogens stay on the ring.

  • Carbon (C): 6 in the ring + 2 in the methyl groups = 8

  • Hydrogen (H): 2 on the ring + 6 in the methyl groups = 8

  • Fluorine (F): 1

  • Iodine (I): 1

This composition directly leads to the molecular formula C₈H₈FI.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Iodine (I): 1 atom × 126.904 u = 126.904 u

Total Molecular Weight = 96.088 + 8.064 + 18.998 + 126.904 = 250.054 u

This calculated value is consistent with the cited formula weight of 250.05 g/mol .[1][2]

Caption: 2D representation of this compound.

Synthesis and Reactivity: A Strategic Overview

Halogenated xylenes are pivotal starting materials in organic synthesis. The presence of both an iodo and a fluoro group on the 1,3-dimethylbenzene scaffold of the title compound allows for a diverse range of chemical transformations.

Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its synthesis can be conceptualized through established methodologies for the halogenation of aromatic rings. A plausible retrosynthetic analysis suggests that it could be assembled from 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene) via electrophilic iodination.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2_fluoro_m_xylene 2-Fluoro-1,3-dimethylbenzene iodination Electrophilic Iodination 2_fluoro_m_xylene->iodination Iodinating Agent (e.g., I₂, NIS) Acid Catalyst product This compound iodination->product

Caption: Conceptual workflow for the synthesis of the title compound.

The directing effects of the substituents are crucial. The two methyl groups and the fluorine atom are ortho-, para-directing activators. The position of iodination at C-5 is sterically accessible and electronically favored by the cumulative directing effects of the C-1 methyl and the C-2 fluoro substituents.

Reactivity and Application in Cross-Coupling Reactions

The primary utility of this compound in drug development and advanced materials science lies in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond in typical palladium- or copper-catalyzed systems. This reactivity difference is the cornerstone of its application as a versatile building block.

Orthogonal Reactivity:

  • C-I Bond Functionalization: The iodine atom is an excellent leaving group for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of aryl, heteroaryl, alkynyl, vinyl, or amino groups at the 5-position.

  • C-F Bond Inertness: The C-F bond is generally unreactive under the conditions used for C-I bond coupling. This allows the fluorine atom to be carried through a synthetic sequence, imparting its unique electronic properties to the final molecule. The C-F bond can be activated for coupling under more forcing conditions or with specific catalyst systems, offering a pathway for sequential functionalization.

This differential reactivity enables a programmed, stepwise construction of complex molecules, a highly desirable feature in the synthesis of pharmaceutical intermediates.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated intermediates, such as this compound, are therefore highly valuable.

Safety, Handling, and Storage

As with all aryl iodides and fluorinated compounds, this compound must be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassPrecautionary Measures
Skin and Eye Irritation May cause skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[5]
Inhalation May cause respiratory irritation. Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors.[5]
Ingestion May be harmful if swallowed. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Emergency Procedures:

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Spills: Absorb with inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted based on the molecular structure.

  • ¹H NMR: Two distinct singlets (or very narrow multiplets) would be expected for the two aromatic protons. Two singlets would also be observed for the non-equivalent methyl groups. The integration ratio would be 1:1:3:3.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in unique electronic environments. The carbons attached to fluorine and iodine would show characteristic chemical shifts and, in the case of the C-F bond, coupling patterns. Aromatic carbons typically appear in the 90-165 ppm range, while the methyl carbons would be significantly upfield (around 20 ppm).

  • ¹⁹F NMR: A single resonance would be observed. The chemical shift would be in the typical range for an aryl fluoride, and the signal would likely exhibit coupling to the ortho- and meta-protons on the ring. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for monitoring reactions involving this compound.[6]

Conclusion

This compound is a chemical entity of significant interest to the synthetic and medicinal chemistry communities. Its molecular formula (C₈H₈FI) and molecular weight (250.05 g/mol ) define a structure rich in synthetic potential. The orthogonal reactivity of its carbon-iodine and carbon-fluorine bonds makes it an ideal scaffold for the stepwise elaboration of complex molecules. For researchers in drug development, this compound represents a valuable building block for accessing novel chemical space and for the synthesis of fluorinated analogues of biologically active compounds. Proper handling and an understanding of its reactivity are key to harnessing its full potential in the laboratory.

References

A Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene: Properties, Availability, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount to innovation. 2-Fluoro-5-iodo-1,3-dimethylbenzene is a specialized aromatic compound that exemplifies the convergence of key functional groups engineered for advanced chemical synthesis. The presence of a fluorine atom, an iodine atom, and two methyl groups on a benzene ring provides a unique combination of properties, making it a valuable intermediate for researchers, particularly those in drug development.

The iodine atom serves as a highly effective leaving group, making the molecule an excellent substrate for a wide array of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Simultaneously, the fluorine atom is a bioisostere of hydrogen that can profoundly enhance the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity, and lipophilicity.[1][2] This guide offers an in-depth technical overview of this compound, covering its chemical properties, commercial availability, core synthetic applications, and essential safety protocols for laboratory professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of its effective application in research. This section details the key identifiers and characteristics of this compound.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound-
Synonym(s) 5-Fluoro-2-iodo-1,3-dimethylbenzene[3][4]
CAS Number 1416549-07-9[5][6]
Molecular Formula C₈H₈FI[7]
Molecular Weight 250.05 g/mol [8]
Purity (Typical) ≥95%[7][8]
Physical Form Solid or LiquidInferred from related structures

Commercial Availability and Procurement

This compound is a specialized chemical intermediate available through several fine chemical suppliers. It is intended strictly for research and development purposes and must be handled by qualified technical personnel.[8] Procurement by individuals or for non-research applications is generally restricted.[8]

Table 2: Representative Commercial Suppliers

SupplierPurity OfferedAvailable QuantitiesSource(s)
BLD Pharm Varies by batchGram to bulk scale[5]
CP Lab Safety 95%10 grams[7]
Echemi (Marketplace) Varies by listingGram to kilogram scale[3]
ChemicalBook (Aggregator) Varies by supplierGram to bulk scale[6][9]

Procurement Insight: When ordering, researchers should verify the CAS number (1416549-07-9) to ensure the correct isomer is being purchased. Given its specialized nature, lead times for bulk quantities may vary, and it is advisable to request a certificate of analysis (CoA) to confirm batch-specific purity.

Core Applications in Synthetic Chemistry

The utility of this molecule stems from the distinct reactivity of its functional groups. The interplay between the aryl iodide and the fluorine substituent makes it a powerful tool for constructing complex target molecules.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely used strategy in modern drug discovery.[1] A fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[2] Furthermore, its high electronegativity can alter the acidity of nearby protons and influence non-covalent binding interactions with protein targets, often leading to enhanced potency and selectivity.[1] The presence of the fluoro group in this compound allows researchers to incorporate these benefits early in the synthetic process.

The Aryl Iodide: A Gateway to Carbon-Carbon Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making aryl iodides premier substrates for transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. This molecule is an ideal precursor for reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

G cluster_0 General Cross-Coupling Workflow A This compound (Starting Material) E Fluorinated Product (Advanced Intermediate) A->E Forms C-C bond B Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) B->E Adds new moiety C Palladium Catalyst + Ligand + Base C->E Catalyzes reaction D Solvent / Heat D->E

Caption: Generalized workflow for cross-coupling reactions.

Conceptual Synthetic Protocol

While detailed proprietary syntheses are often not published, a plausible route to this compound can be conceptualized based on established organometallic and halogenation chemistry. A common strategy involves the selective iodination of a pre-existing fluoro-dimethylbenzene substrate.

Hypothetical Synthesis via Directed Ortho-Metalation and Iodination

This protocol is a conceptual workflow and has not been optimized. It is intended for illustrative purposes for trained chemists.

  • Starting Material: Begin with 1-Fluoro-3,5-dimethylbenzene.

  • Protection/Direction (if necessary): The fluorine atom may provide sufficient direction for lithiation.

  • Lithiation: Dissolve the starting material in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.

  • Addition of Base: Slowly add a strong lithium base, such as n-butyllithium (n-BuLi), to deprotonate the position ortho to the fluorine atom. The reaction is driven by the inductive effect of the fluorine.

  • Quenching with Iodine: After stirring for a sufficient period to ensure complete lithiation, quench the reaction by adding a solution of iodine (I₂) in THF. The iodine will electrophilically attack the lithiated carbon, forming the C-I bond.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified via column chromatography or distillation to yield the final product.

Safety, Handling, and Storage

Proper laboratory practice is critical when handling specialized reagents. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, the following guidelines are based on analogous halogenated aromatic compounds.[10][11][12]

Table 3: Hazard Summary and Handling Precautions

CategoryGuidelineSource(s)
Primary Hazards Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
Engineering Controls Work in a well-ventilated area, preferably inside a certified chemical fume hood.[12][13]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat.[11]
Handling Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Avoid breathing vapors. Wash hands thoroughly after handling.[10][11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a highly functionalized and strategically important building block for chemical research. Its commercial availability provides scientists and drug development professionals with a reliable starting point for synthesizing novel compounds with potentially enhanced biological properties. By leveraging the reactivity of the aryl iodide for molecular construction and the inherent benefits of the fluorine substituent for pharmacological tuning, this reagent serves as a powerful tool in the quest for new medicines and advanced materials. Adherence to rigorous safety protocols is essential to ensure its effective and safe application in the laboratory.

References

Introduction: The Significance of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key building block in the development of advanced pharmaceutical and materials science applications. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most effective synthetic strategy.

This compound, also known as 2-Fluoro-5-iodo-m-xylene, is a halogenated aromatic compound of significant interest in organic synthesis. The presence of three distinct functional groups on the benzene ring—a fluorine atom, an iodine atom, and two methyl groups—provides a versatile scaffold for a wide range of chemical transformations. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the iodine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.

This guide will focus on the most reliable and scalable synthetic routes, with a primary emphasis on the pathway commencing from 2,6-dimethylaniline, which has proven to be a robust and high-yielding approach. Alternative strategies will also be discussed to provide a comprehensive perspective.

Primary Synthetic Pathway: A Two-Step Synthesis from 2,6-Dimethylaniline

The most well-established and efficient route to this compound begins with the readily available starting material, 2,6-dimethylaniline. This pathway involves an initial electrophilic iodination followed by a diazotization and subsequent fluorination via the Balz-Schiemann reaction.

Logical Workflow for the Primary Synthetic Pathway

Primary Synthetic Pathway A 2,6-Dimethylaniline B 4-Iodo-2,6-dimethylaniline A->B Electrophilic Iodination (I2, NaHCO3) C This compound B->C Balz-Schiemann Reaction (1. NaNO2, HBF4 2. Heat)

Caption: Overall workflow for the synthesis of this compound from 2,6-dimethylaniline.

Step 1: Electrophilic Iodination of 2,6-Dimethylaniline

The initial step involves the regioselective iodination of 2,6-dimethylaniline to produce 4-iodo-2,6-dimethylaniline. The two methyl groups are activating and ortho-, para-directing, while the amino group is also strongly activating and ortho-, para-directing. The para-position to the amino group is sterically the most accessible and electronically favored, leading to the desired product with high selectivity.

Experimental Protocol:

  • Reaction Setup: A solution of 2,6-dimethylaniline is prepared in a suitable solvent system, typically a biphasic mixture such as diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Reagent Addition: Molecular iodine (I₂) is added portion-wise to the stirred reaction mixture. The sodium bicarbonate acts as a base to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the excess iodine is quenched with a reducing agent like sodium thiosulfate. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The resulting 4-iodo-2,6-dimethylaniline can be purified by crystallization.

ParameterValueReference
Starting Material2,6-Dimethylaniline[1]
ReagentsIodine (I₂), Sodium Bicarbonate (NaHCO₃)[1]
SolventDiethyl ether / Water[1]
Typical Yield81-97%[1]
Step 2: Diazotization and Fluorination via the Balz-Schiemann Reaction

The second step is the conversion of the amino group of 4-iodo-2,6-dimethylaniline to a fluorine atom using the Balz-Schiemann reaction.[2][3] This classic transformation proceeds through a diazonium tetrafluoroborate salt intermediate.

Mechanism Overview:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄), at low temperatures (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt: The diazonium salt often precipitates from the reaction mixture and can be isolated by filtration.

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then gently heated. This induces the decomposition of the salt, releasing nitrogen gas and forming an aryl cation. The tetrafluoroborate anion acts as the fluoride source, which then attacks the aryl cation to yield the final aryl fluoride product. Boron trifluoride (BF₃) is formed as a byproduct.

Experimental Protocol:

  • Diazotization: 4-Iodo-2,6-dimethylaniline is dissolved in an aqueous solution of tetrafluoroboric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.

  • Isolation: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

  • Fluorination: The dried diazonium salt is heated gently until the evolution of nitrogen gas ceases.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

ParameterValueReference
Starting Material4-Iodo-2,6-dimethylaniline[2]
ReagentsSodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄)[2]
Reaction TypeBalz-Schiemann Reaction[2][3]
Key IntermediateDiazonium tetrafluoroborate salt[2]

Alternative Synthetic Strategies

While the route from 2,6-dimethylaniline is highly effective, alternative pathways exist and may be suitable for specific research needs or starting material availability.

Route 2: Direct Iodination of 2-Fluoro-1,3-dimethylbenzene

This approach is more direct but is contingent on the regioselectivity of the iodination reaction. The fluorine atom is a deactivating ortho-, para-director, while the two methyl groups are activating ortho-, para-directors. The desired 5-position is para to one methyl group and meta to the fluorine and the other methyl group. Achieving high selectivity for the 5-position over other possible positions can be challenging.

Alternative Route 1 A 2-Fluoro-1,3-dimethylbenzene B This compound A->B Electrophilic Iodination (e.g., I2, oxidizing agent)

Caption: Direct iodination of 2-Fluoro-1,3-dimethylbenzene.

This reaction would typically employ an electrophilic iodine source, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or an iodinating reagent like N-iodosuccinimide (NIS). Careful optimization of reaction conditions would be necessary to maximize the yield of the desired isomer.

Route 3: Fluorination of 5-Iodo-1,3-dimethylbenzene

This strategy involves the introduction of the fluorine atom in the final step. Modern electrophilic fluorinating reagents offer a potential, albeit often expensive, method for this transformation.

Alternative Route 2 A 5-Iodo-1,3-dimethylbenzene B This compound A->B Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Electrophilic fluorination of 5-Iodo-1,3-dimethylbenzene.

Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents that can directly fluorinate aromatic rings.[4][5][6] However, the regioselectivity on an iodo-substituted m-xylene would need to be carefully controlled, and these reagents are often used in stoichiometric amounts and can be costly for large-scale synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the two-step pathway starting from 2,6-dimethylaniline offers the most reliable, scalable, and well-documented approach. The high yields and selectivity of both the initial iodination and the subsequent Balz-Schiemann reaction make this the preferred route for most applications.

The alternative routes, while conceptually more direct, present significant challenges in terms of regioselectivity and, in the case of modern fluorinating agents, reagent cost. However, they remain valuable considerations for small-scale synthesis or when specific starting materials are more readily available.

Researchers and drug development professionals should carefully evaluate the scale of their synthesis, budget, and available starting materials when selecting the most appropriate synthetic strategy.

References

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 2-Fluoro-5-iodo-1,3-dimethylbenzene. This polysubstituted aryl iodide is a valuable building block in organic synthesis, offering a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This document explores the anticipated reactivity of this molecule in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Furthermore, its propensity to form Grignard reagents and undergo nucleophilic aromatic substitution is discussed. The electronic and steric effects of the fluorine and ortho-dimethyl substituents on the C-I bond's reactivity are a central theme, providing a predictive framework for reaction design and optimization. Detailed, field-proven experimental protocols, adapted for this specific substrate from established methodologies for analogous compounds, are provided to serve as a practical starting point for laboratory investigations.

Introduction: The Strategic Value of this compound

This compound, with CAS Number 1416549-07-9, is a strategically important intermediate in medicinal chemistry and materials science. Its structure combines several key features:

  • A Highly Reactive Carbon-Iodine Bond: The C-I bond is the most reactive among the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for facile oxidative addition to a Pd(0) center under mild conditions.[1]

  • A Fluorine Substituent: The fluorine atom significantly influences the electronic properties of the aromatic ring through its strong inductive electron-withdrawing effect and a weaker mesomeric donating effect. This can modulate the reactivity of the C-I bond and influence the properties of the final products.[2]

  • Steric Hindrance from ortho-Methyl Groups: The two methyl groups flanking the fluorine atom introduce steric bulk around one side of the molecule. While not directly adjacent to the iodine, this steric hindrance can influence the approach of bulky catalysts and reagents, potentially affecting reaction rates and selectivity.[3]

This guide will dissect the interplay of these structural features to provide a detailed understanding of the reactivity of the C-I bond in this versatile building block.

Physicochemical and Spectroscopic Data

A summary of the predicted and available data for this compound is presented below.

PropertyValue
Molecular Formula C₈H₈FI
Molecular Weight 266.05 g/mol
Boiling Point 227.3±35.0 °C (Predicted)
Density 1.686±0.06 g/cm³ (Predicted)

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The aromatic protons will likely appear as singlets or narrowly split doublets in the range of 7.0-7.5 ppm. The two methyl groups are chemically equivalent and should present as a singlet around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR will display signals for the eight unique carbon atoms. The carbon attached to the iodine will be significantly downfield, while the carbon bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The C-I bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, making our substrate highly reactive.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition step. The ortho-methyl groups are not expected to significantly hinder the reaction, as the steric bulk is not immediately adjacent to the reacting C-I bond.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

sub This compound reagents sub->reagents boronic Aryl/Vinyl Boronic Acid boronic->reagents pd_cat Pd Catalyst (e.g., Pd(PPh3)4) pd_cat->reagents base Base (e.g., K2CO3) base->reagents solvent Solvent (e.g., Toluene/H2O) solvent->reagents reaction Reaction Mixture (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Mechanistic Considerations: The reaction proceeds through a palladium catalytic cycle similar to the Suzuki coupling, and a copper cycle that generates the reactive copper(I) acetylide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. The electronic effect of the fluorine substituent is generally favorable for the oxidative addition step.

Catalytic Cycles: Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I) cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd_ox to Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base base Base

Caption: Simplified catalytic cycles in the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

  • To a flask, add this compound (1.0 eq.), copper(I) iodide (0.05 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups.

Mechanistic Considerations: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base. The reactivity of aryl iodides is high in this reaction.

Representative Protocol: Heck Reaction

  • In a sealable tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.1 eq.), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq.).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the tube and heat to 80-120 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has broad scope and is essential for the synthesis of many pharmaceuticals.

Mechanistic Considerations: The catalytic cycle involves oxidative addition of the aryl iodide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, especially with sterically hindered substrates. While our substrate is not severely hindered at the iodine position, the overall substitution pattern might necessitate the use of modern, specialized ligands for optimal results.

Representative Protocol: Buchwald-Hartwig Amination

  • To a glovebox-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would provide a powerful nucleophile for reaction with various electrophiles.

Feasibility and Challenges: Grignard reagent formation from aryl iodides is generally facile.[9] However, the presence of the fluorine atom could potentially lead to side reactions, although it is generally stable under these conditions. The reaction is initiated by the reaction of the aryl iodide with magnesium metal in an ethereal solvent.

Workflow: Grignard Reagent Formation and Reaction

start This compound + Mg turnings reagents start->reagents solvent Anhydrous Ether (e.g., THF) solvent->reagents grignard Grignard Reagent (Ar-MgI) reagents->grignard Initiation (e.g., I2 crystal) reaction Nucleophilic Addition grignard->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) electrophile->reaction product Final Product reaction->product Aqueous Workup

Caption: Formation and subsequent reaction of the Grignard reagent.

Representative Protocol: Grignard Reagent Formation

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a portion of a solution of this compound (1.0 eq.) in anhydrous THF.

  • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent can be used directly in subsequent reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway, although generally less favored for aryl iodides compared to aryl fluorides or chlorides in activated systems.

Reactivity Considerations: For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.[10] In this compound, the fluorine atom is an electron-withdrawing group, but it is not positioned to effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the iodine. The methyl groups are electron-donating, further deactivating the ring towards nucleophilic attack. Therefore, SNAr at the C-I bond is expected to be very slow and require harsh conditions, if it proceeds at all. Substitution of the fluorine atom would be more likely if a strong activating group were present para to it.

Conclusion

The carbon-iodine bond in this compound is a highly valuable and reactive functional group for the construction of complex organic molecules. Its reactivity is dominated by its propensity to undergo palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The electronic influence of the fluorine substituent generally favors these transformations, while the steric hindrance from the ortho-methyl groups is not expected to be a major impediment. The formation of a Grignard reagent is also a viable synthetic route. In contrast, nucleophilic aromatic substitution at the C-I bond is predicted to be disfavored due to the electronic and substitution pattern of the aromatic ring. The protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of this versatile building block in research and development.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Fluoro-5-iodo-1,3-dimethylbenzene in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms and the construction of sterically hindered biaryl scaffolds are of paramount importance. Fluorine substitution can dramatically enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while complex biaryl systems form the core of numerous ligands, functional materials, and biologically active molecules.[1][2]

2-Fluoro-5-iodo-1,3-dimethylbenzene emerges as a highly valuable building block that addresses these synthetic demands. Its structure is uniquely functionalized:

  • Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the preferred site for rapid oxidative addition to a Palladium(0) catalyst, ensuring high reactivity and selectivity in cross-coupling reactions.[3]

  • Fluoro Group: Provides the electronic perturbation desired in the final product without being labile under typical Suzuki-Miyaura conditions. Its strong inductive effect can influence the electronic properties of the resulting biaryl system.

  • Dimethyl Substitution: The two ortho-methyl groups to the fluorine atom introduce significant steric bulk around the reaction center. This presents a synthetic challenge that, when overcome, allows for the construction of congested, tetra-ortho-substituted biaryls, which are often difficult to access.[4][5]

This guide provides a detailed examination of the mechanistic considerations, key parameter optimization, and a field-proven protocol for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights & The Causality of Experimental Choices

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] Understanding this cycle is critical to troubleshooting and optimizing reactions, especially with challenging substrates like this compound.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(I)L₂] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) tm_complex [Ar-Pd(II)(Ar')L₂] Transmetalation Complex oa_complex->tm_complex Transmetalation product Ar-Ar' (Coupled Product) tm_complex->pd0 Catalyst Regeneration tm_complex->product Reductive Elimination substrate Ar-I (this compound) substrate->oa_complex boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) boronate->tm_complex base->boronate

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Pillar 1: Oxidative Addition

This is typically the rate-determining step of the cycle.[8] The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. The high reactivity of the C-I bond ensures this step proceeds efficiently, even at moderate temperatures. The electron-rich nature of the dimethyl-substituted ring further facilitates this process.

Pillar 2: Transmetalation

Here, the organic moiety from the boron reagent (Ar') is transferred to the palladium(II) center, displacing the iodide. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the electrophilic palladium center.[6][7]

Pillar 3: Reductive Elimination

This final step forms the new C-C bond and regenerates the Pd(0) catalyst. For sterically hindered substrates like ours, this step can be slow. The two newly-coupled aryl groups must be in a cis orientation on the palladium center to be eliminated. The choice of ligand is absolutely critical here. Bulky, electron-rich ligands promote reductive elimination by creating a sterically crowded coordination sphere that favors the lower-coordination state of the product-releasing step.[4][5][9]

Optimizing Key Reaction Parameters for a Sterically Hindered Substrate

Success with this compound hinges on a rational selection of reagents to overcome the steric challenge posed by the dimethyl groups.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ by phosphine ligands or solvents to generate the active Pd(0) catalyst.
Ligand Buchwald Biarylphosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, S-IPr.This is the most critical choice. These ligands possess the necessary steric bulk and electron-donating properties to accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination for hindered substrates.[4][9][10] They stabilize the monoligated palladium species believed to be highly active in the catalytic cycle.[8]
Base K₃PO₄, Cs₂CO₃, CsFStrong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are excellent for activating boronic acids without causing significant side reactions. Cesium fluoride (CsF) can also be highly effective, as fluoride ions are known to promote transmetalation.[11][12]
Boron Reagent Arylboronic Acids or Arylboronic Pinacol EstersBoronic acids are common but can be prone to protodeboronation (cleavage of the C-B bond).[7] Pinacol esters offer greater stability, especially for sensitive or complex aryl partners, and are often used in multi-step syntheses.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvents are used to solubilize the organic reagents and catalyst. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be used with certain bases like CsF.[13]
Temperature 80 - 110 °CThe required temperature depends on the reactivity of the coupling partners and the catalyst system's thermal stability. The robust nature of modern biarylphosphine ligands often allows for efficient coupling in this range.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst, Ligand) glassware 2. Dry Glassware (Flame-dry or oven-dry) reagents->glassware solvent 3. Degas Solvent (Sparge with Ar/N₂ for 30 min) glassware->solvent setup 4. Assemble Under Inert Gas (Add solids, then solvent) solvent->setup heat 5. Heat & Stir (e.g., 100 °C, 12-24 h) setup->heat monitor 6. Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor monitor->heat Continue if incomplete quench 7. Cool & Quench (Add water/brine) monitor->quench If complete extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 9. Dry & Concentrate (Dry with MgSO₄, Rotovap) extract->dry purify 10. Purify (Silica Gel Chromatography) dry->purify

Figure 2. General Experimental Workflow.
Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL)

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer/hotplate.

Procedure:

  • Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum with a heat gun (or in an oven) and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add this compound (264 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and ligand.

  • Inert Atmosphere Cycling: The flask is sealed, and the atmosphere is evacuated and backfilled with inert gas three times to ensure all oxygen is removed.

    • Causality Note: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.[7]

  • Solvent Addition: Anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) are added via syringe. The water should be degassed by bubbling with an inert gas for 20-30 minutes prior to addition.

  • Reaction Execution: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting aryl iodide is a key indicator of reaction completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, the flask is removed from the heat and allowed to cool to room temperature. The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL) in a separatory funnel.

    • Causality Note: The aqueous washes remove the inorganic base and salts.

  • Workup - Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

References

Application Notes and Protocols for 2-Fluoro-5-iodo-1,3-dimethylbenzene in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science. This document details the applications of 2-Fluoro-5-iodo-1,3-dimethylbenzene as a key building block in the synthesis of advanced organic materials, with a focus on Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The protocols provided are based on established cross-coupling methodologies and have been adapted to the specific reactivity of this versatile intermediate.

Introduction: A Versatile Building Block for Advanced Materials

This compound is a strategically functionalized aromatic compound with significant potential in the design and synthesis of novel organic materials. Its unique substitution pattern offers a combination of features that are highly desirable for creating high-performance organic electronic devices:

  • The Iodide Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex organic molecules and polymers.

  • The Fluorine Substituent: The presence of a fluorine atom can significantly influence the electronic properties of a molecule. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels, which is crucial for tuning the emission color and improving the charge injection and transport properties in organic electronic devices.[1] Furthermore, fluorination can enhance the thermal stability and operational lifetime of the final material.

  • The Dimethyl Groups: The two methyl groups provide steric hindrance that can prevent excessive intermolecular aggregation (π-stacking) in the solid state. This can lead to improved solubility for solution-based processing and can help maintain high photoluminescence quantum yields in thin films.

These attributes make this compound a valuable precursor for a range of materials, including emissive layers and hosts in OLEDs, organic semiconductors for thin-film transistors, and potentially for conductive polymers.

Application in OLED Materials: Synthesis of a TADF Donor Unit

A critical application of this building block is in the synthesis of components for Thermally Activated Delayed Fluorescence (TADF) emitters, which are at the forefront of third-generation OLED technology. The following protocol is adapted from the synthesis of a similar donor molecule used in a TADF emitter and employs a Buchwald-Hartwig amination reaction.[2]

Protocol 1: Synthesis of a Carbazole-Based Donor Molecule via Buchwald-Hartwig Amination

This protocol describes the synthesis of a carbazole-based donor molecule, a common building block for TADF emitters, using this compound as the starting material. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 3,6-di-tert-butyl-9H-carbazole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heat plate

  • Inert atmosphere manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq), 3,6-di-tert-butyl-9H-carbazole (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask. The amount of solvent should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired carbazole-based donor molecule.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for challenging Buchwald-Hartwig aminations, promoting efficient oxidative addition and reductive elimination.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

Workflow Diagram for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - this compound - Carbazole - Pd₂(dba)₃ & Xantphos - NaOt-Bu prep2 Add Anhydrous Toluene prep1->prep2 prep3 Degas with Argon prep2->prep3 react Heat to 110 °C (12-24 hours) prep3->react monitor Monitor by TLC/GC-MS react->monitor workup1 Cool and Filter monitor->workup1 workup2 Wash with Water & Brine workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Final Product

Caption: Workflow for the synthesis of a carbazole-based donor molecule.

Application in Organic Semiconductors: Synthesis of Biaryl Monomers

This compound is also an excellent candidate for the synthesis of conjugated polymers and small molecules for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling is a cornerstone reaction for creating the biaryl linkages that form the backbones of many organic semiconductors.[6][7]

Protocol 2: Synthesis of a Biaryl Monomer via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water mixture (e.g., 4:1)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Solvent and Base Addition: Add the toluene/water mixture and potassium carbonate (2.0 eq).

  • Degassing: Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction's progress by TLC.

  • Workup:

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, although other modern catalyst systems with bulky phosphine ligands can also be highly effective, especially for less reactive coupling partners.[8]

  • Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.

  • Arylboronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable iodo-compound.

Workflow Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification setup1 Combine: - this compound - Arylboronic Acid - K₂CO₃ setup2 Add Toluene/Water setup1->setup2 setup3 Degas with Argon setup2->setup3 catalyst Add Pd(PPh₃)₄ setup3->catalyst react Heat to 90 °C (12 hours) catalyst->react workup1 Separate Organic Layer react->workup1 workup2 Wash and Dry workup1->workup2 workup3 Concentrate workup2->workup3 purify Purify (Chromatography/Recrystallization) workup3->purify product product purify->product Biaryl Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

PropertyValue/DescriptionReference
Compound Name This compound-
CAS Number 14659-59-7[9]
Molecular Formula C₈H₈FI-
Molecular Weight 250.05 g/mol -
Appearance Likely a liquid or low-melting solid-
Key Reactivity C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.).[10][11][12]
Expected Influence of Fluorine Lowers HOMO/LUMO energy levels, increases thermal stability, and enhances electron mobility in derived materials.[1]
Expected Influence of Methyl Groups Provides steric bulk to reduce aggregation and improve solubility of derived polymers and large molecules.-

Additional Protocols: Sonogashira Coupling

The Sonogashira coupling is another powerful tool for extending the conjugation of organic materials by forming carbon-carbon bonds between aryl halides and terminal alkynes.[11][13]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and the amine base (e.g., Et₃N, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with saturated aqueous ammonium chloride, water, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-I(L₂) pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)-R'(L₂) pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R' pd2_transmetal->product start Ar-I (this compound) start->pd2_oxidative couple R'-M (e.g., R'-B(OH)₂) couple->pd2_transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a reactive iodide, an electron-withdrawing fluoride, and sterically hindering methyl groups allows for precise control over the electronic and physical properties of the resulting materials. The protocols outlined in this document for Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation OLEDs, organic semiconductors, and other functional organic materials.

References

Application Notes: A Detailed Protocol for the Sonogashira Coupling of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool in modern organic synthesis.[3][4] Its broad functional group tolerance and generally mild reaction conditions have cemented its importance in the synthesis of pharmaceuticals, natural products, complex molecular architectures, and advanced organic materials.[1][4][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with a specific and synthetically useful substrate: 2-Fluoro-5-iodo-1,3-dimethylbenzene . This substrate presents an excellent case study due to its key structural features. As an aryl iodide, it is highly reactive in the Sonogashira coupling, often enabling the reaction to proceed efficiently at or near room temperature.[1][3] The presence of a fluoro substituent and two electron-donating methyl groups introduces electronic and steric factors that must be considered for optimal reaction design. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights for parameter optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction classically operates through a synergistic dual catalytic cycle involving both palladium and copper.[1][3] While numerous copper-free variations have been developed to mitigate side reactions like alkyne homocoupling (Glaser coupling), the dual-catalyst system remains highly effective and widely used.[8][9]

  • The Palladium Cycle: The primary C-C bond formation is orchestrated by the palladium catalyst.

    • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a catalytically active Pd(0) species, forming a Pd(II) intermediate.[1][3][10]

    • Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the reaction.[3][10][11]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final aryl-alkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

  • The Copper Cycle: The role of the copper co-catalyst is to facilitate the formation of the reactive alkyne species.

    • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne. This interaction increases the acidity of the terminal proton, allowing the base to deprotonate it and form a highly nucleophilic copper(I) acetylide intermediate.[3][11] This intermediate is then primed for the transmetalation step with the palladium center.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Complex Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Complex Cu-C≡CR PdII_Complex->Pd0 Ar-C≡CR ReductElim Reductive Elimination CuI Cu(I) Alkyne_Activation π-Alkyne Complex CuI->Alkyne_Activation H-C≡CR Deprotonation Deprotonation Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Base Cu_Acetylide->CuI to Pd Cycle

Caption: Dual catalytic cycle of the Sonogashira coupling.

Key Reaction Parameters and Optimization

Optimizing a Sonogashira coupling involves the careful selection of several key components. For a reactive substrate like this compound, a range of conditions can be successful, but understanding the role of each parameter is crucial for achieving high yields and purity.

ParameterSelection & RationaleTypical Range
Palladium Catalyst Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred for their air stability and reliability. Pd(0) sources like Pd(PPh₃)₄ are also excellent choices. The active Pd(0) species is generated in situ.[1][10]0.5 - 5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the standard and most effective co-catalyst for activating the terminal alkyne.[1][2]1 - 10 mol%
Ligand For PdCl₂(PPh₃)₂, the triphenylphosphine ligands are already present. If using a ligand-free Pd source like Pd₂(dba)₃, an external phosphine ligand (e.g., PPh₃ , P(o-tol)₃ ) is required. Bulky, electron-rich ligands can accelerate the reaction.[10][12]1 - 4 eq. per Pd
Base An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to deprotonate the alkyne and neutralize the HI byproduct.[2]1.5 - 3.0 equivalents
Solvent Anhydrous, degassed polar aprotic solvents are standard. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. Toluene can also be used.[13]N/A
Temperature The high reactivity of the C-I bond allows the reaction to proceed at room temperature (20-25°C) or with mild heating to 40-60°C to ensure completion.[1][3]RT to 60°C
Atmosphere A dry, inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid oxidative alkyne homocoupling.[2]N/A

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne. Quantities can be scaled as needed.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine [TEA] (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed Tetrahydrofuran [THF] (5 mL)

  • Standard laboratory glassware (Schlenk flask, syringes, needles)

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Magnetic stirrer and stir bar

  • TLC plates, solvents for work-up (e.g., diethyl ether, saturated aq. NH₄Cl), and silica gel for chromatography.

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to dry Schlenk flask - Purge with inert gas (3x) start->setup reagents 2. Reagent Addition - Add anhydrous THF - Add TEA via syringe - Add Phenylacetylene dropwise setup->reagents reaction 3. Reaction - Stir at Room Temperature - Monitor by TLC/GC-MS reagents->reaction workup 4. Work-up - Quench with aq. NH₄Cl - Extract with organic solvent - Dry, filter, concentrate reaction->workup purify 5. Purification - Flash column chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

    • Seal the flask with a rubber septum.

    • Connect the flask to a nitrogen or argon manifold and cycle between vacuum and inert gas three times to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) via syringe.

    • Add triethylamine (2.0 mmol) via syringe and stir the mixture for 5-10 minutes at room temperature. The solution should be a pale yellow suspension.

    • Slowly add phenylacetylene (1.1 mmol) dropwise via syringe over 1-2 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or heat to 40-50°C if the reaction is sluggish).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC/MS until the starting aryl iodide is consumed (typically 2-12 hours).[13][14]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[3][13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Wet solvent or reagents. 4. Base is of poor quality or insufficient amount.1. Use a fresh bottle of catalyst or a different precatalyst. 2. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent). 3. Use freshly distilled/dried solvent and reagents. 4. Use freshly distilled base; ensure at least 1.5 eq. is used.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Reaction run for an extended time at elevated temperature.1. Rigorously exclude oxygen from the reaction. 2. Reduce CuI loading to 1-2 mol%. 3. Consider a copper-free protocol if homocoupling is a persistent issue.[8][15]
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient temperature for a less reactive alkyne partner.1. Add a second small portion of the palladium catalyst. 2. Gently warm the reaction mixture to 40-50°C.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high. 2. Impure starting materials.1. Run the reaction at room temperature. 2. Verify the purity of the aryl iodide and alkyne by NMR or GC/MS before starting.

References

Application Note: A Practical Guide to the Heck Reaction with 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the direct formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this palladium-catalyzed transformation has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its value lies in its broad functional group tolerance and its ability to construct substituted alkenes, which are prevalent motifs in biologically active compounds.[3][4]

This guide provides an in-depth analysis and a practical protocol for the Heck reaction using a structurally relevant substrate: 2-Fluoro-5-iodo-1,3-dimethylbenzene . This aryl iodide presents a unique combination of electronic and steric features, making it an excellent case study for understanding the nuances of reaction optimization. We will dissect the key parameters, explain the mechanistic rationale behind experimental choices, and provide a robust, step-by-step protocol for successful implementation in a laboratory setting.

The Engine of the Reaction: The Heck Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] This cycle involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (catalyst regeneration).

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Aryl-Palladium Complex) Pd0->ArPdX Oxidative Addition (Ar-I) AlkeneComplex Alkene-Pd(II) Complex ArPdX->AlkeneComplex Alkene Coordination Insertion Migratory Insertion Intermediate AlkeneComplex->Insertion Syn-Migratory Insertion Insertion->Pd0 Syn-β-Hydride Elimination + Reductive Elimination (Base) Product Substituted Alkene Insertion->Product BaseHX Base-H⁺X⁻ Insertion->BaseHX ArI Ar-I (this compound) ArI->Pd0 Alkene Alkene Alkene->ArPdX

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Breakdown of the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-limiting step and forms a square planar Pd(II) complex.[6][7] The reactivity order for aryl halides in this step is I > Br > Cl >> F, ensuring excellent selectivity for the C-I bond in our substrate.[8]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6][7] Steric factors typically direct the aryl group to the less substituted carbon of the double bond.[3]

  • Syn-β-Hydride Elimination: For the reaction to proceed, the intermediate must have a hydrogen atom on a carbon adjacent (β) to the palladium. The palladium and this hydrogen must be able to adopt a syn-coplanar arrangement. The palladium abstracts this hydrogen, eliminating it as a palladium-hydride species and forming the final substituted alkene product.[6]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HI) that is formed.[3] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Optimizing Reaction Parameters for this compound

The specific substitution pattern of this compound—two electron-donating methyl groups and an electron-withdrawing fluoro group—requires careful consideration of each reaction component.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.

  • Palladium Sources: Common and effective precatalysts are Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • The Role of Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. For aryl iodides, which are highly reactive, the reaction can sometimes proceed without a ligand.[8] However, for substrates with steric hindrance, like our target molecule with two ortho-methyl groups, ligands are often beneficial.

    • Triphenylphosphine (PPh₃): A standard, robust, and cost-effective ligand suitable for many Heck reactions.[1]

    • Bulky, Electron-Rich Phosphines: For more challenging or sterically hindered substrates, ligands like Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition and prevent catalyst decomposition.[9]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands that can promote high catalyst turnover numbers, though they are generally more expensive.[2]

Base Selection

The base plays the crucial role of scavenging the hydriodic acid (HI) generated during the catalytic cycle.[3] The choice of base can significantly impact reaction rate and yield.

  • Amine Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[1] Hindered amines like N,N-diisopropylethylamine (DIPEA) are also effective.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are excellent choices, particularly when amine-sensitive functional groups are present.[1] They are often used in polar aprotic solvents where their solubility is sufficient.

Solvent and Temperature

The solvent must be able to dissolve the reactants and catalyst system and be stable at the required reaction temperature.

  • Common Solvents: High-boiling polar aprotic solvents are typically used. These include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[9] Acetonitrile (MeCN) and dioxane are also viable options.[9]

  • Temperature: Heck reactions are commonly run at elevated temperatures, often between 80 °C and 140 °C, to ensure a reasonable reaction rate.[9][10] The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system. Microwave heating can significantly shorten reaction times.[2][11]

Standard Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the coupling of this compound with an activated alkene.

Materials and Reagents:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Follow with the addition of n-butyl acrylate (1.2 eq).

  • Reaction: Lower the flask into an oil bath preheated to 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted alkene product.

Optimization and Troubleshooting

The success of the Heck reaction often depends on fine-tuning the conditions. The following table provides a guide for optimization.

ParameterVariationRationale & Expected Outcome
Catalyst Loading Increase to 3-5 mol%If the reaction is slow or stalls, higher catalyst loading may be required, especially if catalyst decomposition occurs.
Ligand Switch to P(o-tol)₃ or use a Pd/NHC catalystFor sterically hindered substrates, a bulkier, more electron-donating ligand can accelerate the oxidative addition step and improve yields.[2][12]
Base Switch from K₂CO₃ to Et₃N or Cs₂CO₃A different base may offer better solubility or reactivity. Triethylamine can sometimes aid in the reduction of Pd(II) to Pd(0).
Solvent Switch from DMF to NMP or DioxaneIf side reactions or catalyst instability are observed in DMF, a different polar aprotic solvent may provide a better outcome.
Temperature Increase to 120-140 °CIf the reaction is sluggish due to steric hindrance, higher temperatures can provide the necessary activation energy. Monitor for thermal decomposition.
Additives Add Tetrabutylammonium bromide (TBAB)Phase-transfer catalysts like TBAB can accelerate reactions involving inorganic bases by improving their solubility in the organic medium.[10]

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for C-C bond formation. When applied to substrates like this compound, a systematic approach to optimizing conditions is key to success. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can efficiently synthesize valuable substituted alkenes. The protocol and guidelines presented here serve as a robust starting point for developing and scaling up these critical transformations in drug discovery and development.

References

The Synthetic Chemist's Compass: Navigating Novel Compound Synthesis from 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-Fluoro-5-iodo-1,3-dimethylbenzene stands out as a particularly versatile precursor. Its unique substitution pattern—a trifecta of a reactive iodine atom, a modulating fluorine atom, and two sterically influencing methyl groups—offers a playground for the construction of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a prime handle for a host of powerful palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols and mechanistic insights for the synthesis of novel biaryl compounds, substituted alkynes, and arylamines – classes of molecules with profound implications in medicinal chemistry and materials science.[4][5][6]

Core Synthetic Strategies: Unleashing the Potential of a Versatile Building Block

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern organic synthesis, allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][8] This section will delve into the three most pertinent of these reactions for the derivatization of our target scaffold: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Figure 1: Key synthetic transformations of this compound.

Part 1: Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[9] The reaction of this compound with a variety of aryl- and heteroarylboronic acids or esters opens a direct route to a diverse array of novel compounds with potential applications as kinase inhibitors, PARP inhibitors, or advanced materials.[10]

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with a sterically demanding substrate like this compound. The two methyl groups ortho to the fluorine and meta to the iodine can influence the rate of oxidative addition and reductive elimination.

  • Catalyst and Ligand: A palladium(II) precatalyst like palladium(II) acetate is often used in conjunction with a bulky, electron-rich phosphine ligand. Ligands such as XPhos or SPhos are known to facilitate the coupling of sterically hindered aryl halides by promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[11]

  • Base: A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically employed. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001885-95
4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001880-90
3-Pyridinylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1102475-85

Part 2: Synthesis of Substituted Alkynes via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides a direct pathway to novel arylalkynes from this compound, which are valuable intermediates in the synthesis of complex organic materials and pharmaceuticals.[12][13]

Causality Behind Experimental Choices:

The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper.

  • Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) salt like bis(triphenylphosphine)palladium(II) dichloride, catalyzes the main cross-coupling cycle. A copper(I) salt, such as copper(I) iodide, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also to scavenge the hydrogen iodide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Terminal Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF601280-90
1-HexynePdCl₂(PPh₃)₂ / CuITEATHF601275-85
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIDIPEADMF701685-95

Part 3: Synthesis of Arylamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[7][14] Applying this reaction to this compound allows for the introduction of primary and secondary amines, leading to novel fluorinated and methylated aniline derivatives that are of significant interest in medicinal chemistry.[15]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base.

  • Catalyst and Ligand: A palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often used with a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos-type ligands are effective in promoting the coupling of both primary and secondary amines with aryl iodides.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed to ensure a water-free environment, as the strong bases used are moisture-sensitive.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.

  • Add the amine (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography.[15]

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1001670-85
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001680-95
n-ButylaminePd₂(dba)₃ / JosiphosLiHMDSDioxane902065-80

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the construction of new biaryl, arylalkyne, and arylamine derivatives. The strategic placement of the fluoro, iodo, and dimethyl functionalities on the benzene ring offers a unique combination of reactivity and structural features that can be exploited for the development of new pharmaceuticals and advanced materials. Further exploration of other cross-coupling reactions, as well as functionalization of the methyl groups, will undoubtedly continue to expand the synthetic utility of this remarkable scaffold.

References

Application Notes and Protocols for the Functionalization of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the functionalization of 2-fluoro-5-iodo-1,3-dimethylbenzene at the iodine position. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities. This document explores a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as cyanation reactions. For each transformation, we delve into the mechanistic underpinnings, provide meticulously detailed experimental protocols, and discuss key considerations for reaction optimization, with a particular focus on addressing the steric and electronic properties of the substrate.

Introduction: The Strategic Importance of this compound

This compound is a key aromatic intermediate characterized by a distinct substitution pattern that offers significant synthetic utility. The presence of an iodine atom provides a highly reactive site for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The flanking methyl groups introduce steric hindrance that can influence reaction kinetics and selectivity, while the fluorine atom modulates the electronic properties of the aromatic ring. This combination of features makes it a valuable scaffold for the synthesis of novel pharmaceutical candidates and advanced organic materials.[1][2][3] The selective functionalization at the iodine position, which is more reactive than a corresponding bromine or chlorine substituent, allows for precise molecular construction.[4]

This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block. By understanding the causality behind experimental choices, researchers can confidently adapt and optimize these protocols for their specific synthetic targets.

General Workflow for Cross-Coupling Reactions

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This workflow emphasizes the critical need for an inert atmosphere to prevent the degradation of the palladium catalyst and other reagents.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base & Solvent setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂ or Ar) reagents->setup addition Reagent Addition: - Solvent, Base, Ligand, Pd Source - Substrate, Coupling Partner setup->addition heating Heating & Stirring: - Monitor by TLC/GC/LC-MS addition->heating quench Quenching heating->quench extract Extraction quench->extract purify Purification: (e.g., Column Chromatography) extract->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organohalide.[5] This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents.[5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ Base pd_biaryl Ar-Pd(II)L₂(R) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids. Given the steric hindrance of the substrate, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalysis.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale & Key Considerations
Catalyst Pd₂(dba)₃ / SPhosBulky, electron-rich ligands like SPhos are effective for coupling sterically hindered substrates.[6]
Base K₃PO₄A moderately strong base that is generally effective and minimizes side reactions.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][8][9]

Mechanistic Insights

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: Copper(I) activates the terminal alkyne, forming a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.

The final step is reductive elimination from the palladium center to yield the arylalkyne product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Ar-I (Oxidative Addition) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Cu-C≡CR (Transmetalation) product Ar-C≡CR pd_alkyne->product (Reductive Elimination) product->pd0 cu_halide CuI cu_acetylide Cu-C≡CR cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide Base, CuI Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Ar-I (Oxidative Addition) insertion_complex [Alkene-Pd(II)L₂(Ar)]⁺I⁻ pd_complex->insertion_complex Alkene (Insertion) pd_hydride H-Pd(II)L₂(I) insertion_complex->pd_hydride product Ar-Alkene insertion_complex->product (β-Hydride Elimination) pd_hydride->pd0 Base (Reductive Elimination) Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Ar-I (Oxidative Addition) amido_complex Ar-Pd(II)L₂(NR₂) pd_complex->amido_complex HNR₂, Base (Amine Coordination & Deprotonation) product Ar-NR₂ amido_complex->product (Reductive Elimination) product->pd0

References

Application Note: A Protocol for the Regioselective Lithiation of 2-Fluoro-5-iodo-1,3-dimethylbenzene via Iodine-Lithium Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient and highly regioselective synthesis of a 2-fluoro-5-lithio-1,3-dimethylbenzene intermediate. This valuable synthetic intermediate is generated from 2-fluoro-5-iodo-1,3-dimethylbenzene through a rapid iodine-lithium exchange reaction. We will elucidate the mechanistic rationale for this strategy, contrasting it with other potential lithiation pathways, and provide comprehensive, step-by-step instructions for the reaction, including the crucial safety procedures for handling pyrophoric organolithium reagents. The protocol is designed for research scientists in synthetic chemistry and drug development, offering a reliable method for introducing a wide array of electrophiles at the 5-position of the fluorinated xylene scaffold.

Introduction and Mechanistic Rationale

The functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The target substrate, this compound, possesses two key halogen atoms that offer orthogonal reactivity. The selective activation of one over the other is critical for its use as a versatile building block.

This protocol focuses on the generation of an aryllithium species, a potent nucleophile and base, which can be subsequently trapped by various electrophiles.[1][2][3] Two primary pathways could be considered for the lithiation of this substrate:

  • Directed ortho-Metalation (DoM): This involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong base.[4][5] Fluorine is a known, albeit moderate, DMG.[6][7] However, in this substrate, the positions ortho to the fluorine atom are blocked by methyl groups, precluding this pathway.

  • Halogen-Lithium Exchange: This reaction involves the exchange of a halogen atom for a lithium atom. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F.[8] The iodine-lithium exchange is an exceptionally fast process, often occurring within minutes at cryogenic temperatures.[9][10]

Given the structure of this compound and the kinetics of these competing reactions, the iodine-lithium exchange is the overwhelmingly favored and synthetically useful pathway. The C-I bond is significantly weaker and more polarizable than the C-F, C-H, and C-C bonds in the molecule, allowing for clean and rapid conversion to the desired aryllithium intermediate using an alkyllithium reagent like n-butyllithium (n-BuLi).[8][11][12]

G cluster_products Products cluster_trapping Electrophilic Trap A 2-Fluoro-5-iodo- 1,3-dimethylbenzene D 2-Fluoro-5-lithio- 1,3-dimethylbenzene (Aryllithium Intermediate) A->D I/Li Exchange THF, -78 °C E 1-Iodobutane A->E Forms byproduct B n-Butyllithium (n-BuLi) B->E Forms byproduct G Final Functionalized Product D->G Quench F Electrophile (E+) F->G

Figure 1: Reaction scheme for the lithiation of this compound.

Safety Imperatives: Handling Pyrophoric Reagents

WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water and other protic solvents. All operations must be conducted by trained personnel under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and a face shield are mandatory. Use nitrile gloves for incidental contact, but be aware that they offer limited protection; have a quench bath and water source immediately available.[13]

  • Inert Atmosphere: All reactions must be performed using Schlenk line techniques or within a glovebox.

  • Quenching: Needles, syringes, and any residual n-BuLi must be quenched safely. A common method is to rinse the apparatus with a small amount of anhydrous solvent (e.g., hexanes) into a separate flask under inert atmosphere, which is then slowly added to a beaker of isopropanol behind a blast shield.[13][14]

  • Spill Management: In case of a small spill, immediately cover the area with dry sand or powdered limestone. Do NOT use water or a CO₂ fire extinguisher. A Class D fire extinguisher should be readily accessible.[15][16]

Materials and Equipment

Reagents & Solvents Grade Supplier Example
This compound>97%Sigma-Aldrich, Combi-Blocks
n-Butyllithium (2.5 M in hexanes)Reagent GradeSigma-Aldrich, Acros Organics
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics (AcroSeal™)
Electrophile (e.g., DMF, CO₂)Reagent GradeStandard suppliers
Saturated aq. NH₄Cl SolutionACS GradeFisher Chemical
Diethyl Ether / Ethyl AcetateACS GradeStandard suppliers
Magnesium Sulfate (MgSO₄)AnhydrousStandard suppliers
Diphenylacetic Acid>99%For titration
Equipment
Schlenk line with dual vacuum/inert gas manifold
Oven-dried, round-bottom flasks with septa
Magnetic stirrer and stir bars
Gas-tight syringes and needles
Low-temperature thermometer
Dry ice/acetone or cryocool bath
Standard glassware for workup and purification
NMR Spectrometer (for characterization)

Experimental Protocols

Protocol 1: Titration of n-Butyllithium

The molarity of commercial n-BuLi solutions can decrease over time. Accurate quantification is essential for stoichiometry and reproducibility. No-D NMR spectroscopy is a convenient method for this purpose.[17] Alternatively, a simple titration using a known standard is reliable.

  • Preparation: Oven-dry a 50 mL Erlenmeyer flask containing a stir bar and weigh ~200 mg of diphenylacetic acid into it. Record the exact mass. Add 10 mL of anhydrous THF via syringe and stir to dissolve.

  • Titration: Slowly add the n-BuLi solution dropwise from a 1.0 mL syringe. The endpoint is reached when the faint yellow color of the diphenylacetate anion persists for more than 30 seconds.

  • Calculation: Molarity (M) = (mass of acid / MW of acid) / (volume of n-BuLi in L). MW of diphenylacetic acid = 212.24 g/mol .

Protocol 2: Lithiation and Electrophilic Quench

This general procedure outlines the core lithiation. Specific electrophiles require minor modifications as noted in Table 1.

G start Start setup 1. Assemble & Dry Glassware (Flask, Stir Bar) start->setup inert 2. Establish Inert Atmosphere (Purge with Ar/N2) setup->inert dissolve 3. Dissolve Substrate (this compound in anhydrous THF) inert->dissolve cool 4. Cool to -78 °C (Dry Ice / Acetone Bath) dissolve->cool add_buli 5. Add n-BuLi Dropwise (Maintain T < -70 °C) cool->add_buli stir 6. Stir for 15 min (Formation of Aryllithium) add_buli->stir add_elec 7. Add Electrophile (E+) (Maintain T < -70 °C) stir->add_elec warm 8. Warm to Room Temp (Allow reaction to complete) add_elec->warm quench 9. Aqueous Quench (Add sat. aq. NH4Cl) warm->quench workup 10. Extraction & Drying (EtOAc or Et2O, then MgSO4) quench->workup purify 11. Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: Step-by-step experimental workflow for the lithiation and electrophilic quench.

  • Setup: Assemble an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Inert Atmosphere: Place the flask under a positive pressure of inert gas by purging for 10-15 minutes.

  • Dissolution: To the flask, add this compound (1.0 eq). Via syringe, add anhydrous THF (approx. 0.2 M concentration, e.g., 20 mL for 4 mmol of substrate). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the titrated n-butyllithium solution (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 15 minutes. The iodine-lithium exchange is typically very rapid.[9]

  • Electrophilic Trap: Add the chosen electrophile (1.2 eq) to the reaction mixture, again ensuring the temperature is maintained below -70 °C. Specific details for common electrophiles are in Table 1.

  • Warming: After the addition of the electrophile is complete, allow the reaction to stir at -78 °C for 30 minutes before removing the cooling bath and allowing it to warm to room temperature over 1-2 hours.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data and Characterization

The success of the reaction is confirmed by analyzing the purified product. The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated electrophile in ¹H and ¹³C NMR are key indicators. Furthermore, ¹⁹F NMR can confirm the fluorine environment remains unchanged.

Table 1: Examples of Electrophilic Trapping

Electrophile (E+)Reagent & ConditionsProduct StructureExpected ¹H NMR Shift (New Protons)
Formyl GroupAnhydrous DMF, stir 1h at -78 °C4-Fluoro-3,5-dimethylbenzaldehyde~10.0 ppm (s, 1H, -CHO)
Carboxyl GroupBubble dry CO₂ gas through the solution for 30 min at -78 °C, then acidify during workup (1M HCl)4-Fluoro-3,5-dimethylbenzoic acid~12.0 ppm (br s, 1H, -COOH)
Hydroxymethyl GroupAnhydrous paraformaldehyde, stir 2h at -78 °C(4-Fluoro-3,5-dimethylphenyl)methanol~4.6 ppm (s, 2H, -CH₂OH)

Troubleshooting

Issue Potential Cause Suggested Solution
Low YieldInaccurate n-BuLi concentration.Retitrate the n-BuLi solution before use.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is rigorously dried.
Reaction temperature too high.Maintain strict temperature control, especially during additions.
Mixture of Product and Starting MaterialInsufficient n-BuLi or reaction time.Use 1.05-1.1 equivalents of titrated n-BuLi. While the exchange is fast, ensure the 15-minute stir time is observed.
Formation of Butylated ProductReaction of aryllithium with 1-iodobutane byproduct.This side reaction is more prevalent at higher temperatures.[9][12] Ensure the reaction is kept cold until the aqueous quench.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-5-iodo-1,3-dimethylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the purification of 2-Fluoro-5-iodo-1,3-dimethylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification outcomes.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its success hinges on the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound, this compound, to a great extent at elevated temperatures but only sparingly at lower temperatures.[1][3] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble, allowing for their separation.[2][3]

Key Considerations for Solvent Selection:
  • Solubility Profile: The compound should exhibit high solubility in the chosen solvent when hot and low solubility when cold.[1][3]

  • Impurity Solubility: Impurities should either be fully soluble or insoluble in the solvent to allow for separation.[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[4]

Based on the structural features of this compound (an aromatic halide), suitable starting points for solvent screening would include alcohols (like ethanol or isopropanol) and non-polar solvents (like hexanes or heptane), or a mixture of these.

Experimental Workflow: Single-Solvent Recrystallization

This section provides a detailed protocol for the purification of this compound.

Materials and Equipment:
Reagents Equipment
Crude this compoundErlenmeyer flasks
Selected recrystallization solvent (e.g., Ethanol)Heating mantle or hot plate with magnetic stirring
Buchner funnel and filter flask
Vacuum source (e.g., water aspirator)
Filter paper
Glass stirring rod
Ice bath
Step-by-Step Protocol:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[5]

    • Continue adding small portions of hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[5][6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the premature crystallization of the product.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][7] Rapid cooling can trap impurities within the crystal lattice.[5][8]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[2][6]

  • Drying:

    • Continue to draw air through the crystals on the funnel to partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. A vacuum oven at a low temperature can be used for faster drying.[1][2]

Visualizing the Workflow:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Cooling & Crystallization cluster_collection Step 4 & 5: Collection & Drying A Add Crude Compound to Flask B Add Minimal Hot Solvent A->B C Heat to Boiling & Stir B->C D Achieve Complete Dissolution C->D E Remove Insoluble Impurities D->E if impurities present F Slow Cooling to Room Temp. D->F if no impurities E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K Troubleshooting_Flow cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent TooConcentrated Too concentrated? OilingOut->TooConcentrated ExcessSolvent Excess solvent used? LowYield->ExcessSolvent Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilOff Boil off solvent TooMuchSolvent->BoilOff Yes InduceCrystallization Scratch/Seed Supersaturated->InduceCrystallization HighImpurity High impurity? TooConcentrated->HighImpurity No AddSolvent Reheat & add solvent TooConcentrated->AddSolvent Yes ConsiderPrePurification Pre-purify HighImpurity->ConsiderPrePurification WashLoss Washing loss? ExcessSolvent->WashLoss No ConcentrateMotherLiquor Concentrate mother liquor ExcessSolvent->ConcentrateMotherLiquor Yes UseColdSolvent Use ice-cold wash WashLoss->UseColdSolvent

References

Technical Support Center: Synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Fluoro-5-iodo-1,3-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues encountered during this specific electrophilic aromatic substitution reaction. Our focus is on providing practical, causality-driven solutions to ensure the highest purity of your final product.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Question 1: My crude product is a dark brown or purple oil/solid, not the expected off-white solid. What is the likely cause and how can I fix it?

Answer: The appearance of a dark color, particularly purple or brown, is almost always indicative of residual elemental iodine (I₂) from the reaction. Iodine is the least reactive of the halogens used in electrophilic aromatic substitutions and reactions often require an excess of the iodinating reagent or the use of an oxidizing agent to drive the reaction to completion.[1][2][3]

Causality:

  • Excess Reagent: The iodination equilibrium may not have fully consumed the elemental iodine.

  • Oxidant Byproducts: Some oxidants used to generate the electrophilic iodine species (I⁺) can lead to colored byproducts if not properly quenched.[1][4]

  • Air Oxidation: Iodide salts (like HI or KI), which are byproducts of the reaction, can be oxidized back to I₂ by atmospheric oxygen, especially under acidic conditions or upon exposure to light.

Troubleshooting Protocol: Quenching and Work-up

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Reductive Quench: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

    • Mechanism Insight: Thiosulfate reduces elemental iodine (I₂, purple/brown in organic layers) to the colorless iodide ion (I⁻), which is soluble in the aqueous layer. The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the wash until the organic layer is colorless or pale yellow.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Question 2: My ¹H NMR spectrum shows my desired product, but also a significant amount of the starting material, 2-fluoro-1,3-dimethylbenzene. How can I separate them?

Answer: This indicates an incomplete reaction. Separating the starting material from the iodinated product can be challenging due to their similar structures, but it is achievable by exploiting the significant difference in molecular weight and slight difference in polarity.

Causality:

  • Insufficient Reagent: The molar ratio of the iodinating agent to the substrate was too low.

  • Low Reactivity: The reaction conditions (temperature, time, catalyst) were not sufficient to drive the reaction to completion. Iodine is a weak electrophile and requires activation.[1]

  • Deactivation: The aromatic ring of 2-fluoro-1,3-dimethylbenzene, while activated by the methyl groups, may not be sufficiently nucleophilic for the specific iodinating system used without proper activation.[3]

Recommended Purification Strategy: Flash Column Chromatography

Flash column chromatography is the most effective method for this separation.[5][6] The iodinated product is significantly heavier and generally slightly more polar than the starting material, allowing for separation on a solid phase like silica gel.

dot

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol:

  • Stationary Phase: Use standard silica gel (SiO₂, 230-400 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system. A good starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

    • TLC Analysis: Spot the crude mixture on a TLC plate. Develop the plate in various solvent systems (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 95:5 Hexane:EtOAc). The ideal system will show good separation between the starting material spot (higher Rf) and the product spot (lower Rf). A ∆Rf of >0.2 is desirable.

  • Column Packing: Pack a glass column with a slurry of silica gel in 100% hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method generally results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with 100% hexane, collecting fractions.[6] The non-polar starting material should elute first. Gradually increase the polarity of the mobile phase (e.g., by slowly adding ethyl acetate) to elute the more polar iodinated product.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Question 3: Mass Spectrometry (LC-MS) indicates the presence of a di-iodinated species (M+126). How did this form and how can I avoid it?

Answer: The formation of a di-iodinated byproduct is a classic example of over-halogenation in an electrophilic aromatic substitution reaction.

Causality: The activating methyl and fluoro groups on the ring make the product, this compound, still susceptible to a second electrophilic attack. The initial iodination product can be as reactive, or even more reactive, than the starting material under certain conditions. This is especially true if potent iodinating systems (e.g., NIS with a strong acid activator) are used or if the reaction is left for too long.[1]

Prevention and Mitigation:

  • Control Stoichiometry: Use a precise molar equivalent of the iodinating agent (1.0 to 1.1 equivalents) relative to the starting material. Avoid large excesses.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to increase selectivity and slow down the rate of the second iodination.

  • Slow Addition: Add the iodinating agent slowly and portion-wise to the solution of the aromatic substrate. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Choice of Reagent: Consider using a milder iodinating reagent. While systems like NIS/TfOH are powerful for de-activated rings, they may be too reactive here. A simple I₂/oxidant system might offer more control.[2][4]

Purification: The di-iodinated product will be significantly less polar than the mono-iodinated product. It can be effectively removed using the flash column chromatography protocol described in the previous question. The di-iodinated compound will have a much lower Rf value on TLC and will elute from the column much later.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of my final product?

A1: A combination of techniques is recommended for unambiguous purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-bearing impurities. Integration of the ¹H NMR signals can be used for quantitative assessment against a known standard.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The presence of a single, sharp signal at the expected chemical shift is a strong indicator of a single fluoro-isomer.[7]

  • HPLC: High-Performance Liquid Chromatography is excellent for detecting non-volatile impurities with similar UV characteristics.[8][9] A single sharp peak indicates high purity. For halogenated aromatics, a Phenyl-Hexyl or PFP column may provide better resolution than a standard C18 column.[9][10]

  • LC-MS: Confirms the molecular weight of the main component and helps identify the mass of any impurities.[11]

Table 1: Representative Analytical Data for this compound

Technique Expected Result Potential Impurity Signature
¹H NMR Two singlets for the methyl groups (approx. 2.3-2.5 ppm) and two aromatic signals. Additional aromatic signals from regioisomers or starting material (a more complex pattern).
¹⁹F NMR A single sharp signal (approx. -110 to -120 ppm).[7] Multiple signals in the fluorine region indicate isomeric impurities.
LC-MS Major peak with [M+H]⁺ corresponding to C₉H₁₀FI. Peaks corresponding to starting material, di-iodinated product, or other byproducts.

| Melting Point | A sharp melting point range (e.g., 1-2 °C). | A broad or depressed melting point range indicates the presence of impurities. |

Q2: Can I use recrystallization to purify my product instead of chromatography?

A2: Yes, recrystallization is a powerful and scalable purification technique for solids, provided a suitable solvent can be found.[12][13] It is often more economical and less labor-intensive than chromatography for large quantities. Haloaryl compounds are known to crystallize well.[14]

dot

G start Impure Solid Product solubility_test Perform Solvent Screen (e.g., Hexane, Ethanol, IPA) start->solubility_test good_solvent Good Recrystallization Solvent Found? solubility_test->good_solvent recrystallize Perform Recrystallization good_solvent->recrystallize Yes chromatography Use Column Chromatography good_solvent->chromatography No check_purity Check Purity (TLC, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity OK check_purity->chromatography Impure

Caption: Decision tree for choosing a purification method.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[12] For a non-polar compound like this, start by testing solvents like hexanes, heptane, ethanol, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Cooling too quickly can cause the product to precipitate out along with impurities.[13][15] If needed, further cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Q3: How should I store the purified this compound?

A3: Aryl iodides are the least stable of the haloarenes due to the relatively weak carbon-iodine bond.[2] To prevent degradation over time, store the purified compound under the following conditions:

  • Temperature: Store at low temperatures (2-8 °C is recommended).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location, as light can promote C-I bond cleavage.

Following these storage guidelines will ensure the long-term integrity and purity of your synthesized material.[16]

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing yields when using the sterically demanding substrate, 2-Fluoro-5-iodo-1,3-dimethylbenzene.

The structure of this compound presents a unique set of challenges and opportunities. The highly reactive carbon-iodine bond is favorable for oxidative addition, the rate-limiting step in many Suzuki couplings.[1][2] However, the presence of two ortho substituents—a methyl group and a fluorine atom—introduces significant steric hindrance around the reaction center. This guide will help you navigate these challenges to achieve high-yield coupling.

Frequently Asked Questions (FAQs)

This section addresses common questions about reactions involving this compound.

Q1: Why is my Suzuki coupling yield low, even though I'm using an aryl iodide?

A1: While aryl iodides are highly reactive, the steric hindrance from the two ortho groups in this compound can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Success with this substrate requires a carefully selected catalyst system, particularly the ligand, which must be bulky enough to promote the reaction without being overly hindered itself.[3][4]

Q2: What is the best type of ligand for this sterically hindered substrate?

A2: For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[3][5] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent choices as they have been shown to facilitate the coupling of hindered substrate combinations.[3][6] These ligands stabilize the monoligated L1Pd(0) species, which is believed to be a key intermediate in the catalytic cycle for hindered substrates.[3]

Q3: Can the fluorine atom on the aromatic ring cause any side reactions?

A3: The electron-withdrawing nature of fluorine can make the aryl halide more reactive towards oxidative addition.[5] While C-F bond activation is possible, it typically requires much harsher conditions than C-I bond activation. Under standard Suzuki-Miyaura conditions, the C-I bond will react with high selectivity.

Q4: What are the most common side reactions I should look out for?

A4: The most common side reactions are:

  • Dehalogenation: The iodine atom is replaced by a hydrogen atom.[7][8] This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, so thorough degassing is crucial.[2][9]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond. This is more common with electron-deficient or heteroaryl boronic acids.[10][11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Rationale
Inactive Catalyst Solution: Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[7] Rationale: The active Pd(0) species is susceptible to oxidation.[8][10] If you are generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized.[10]
Inappropriate Ligand Choice Solution: Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3][6] Rationale: The steric bulk of these ligands facilitates both the oxidative addition of the hindered aryl iodide and the final reductive elimination step, preventing the formation of stable, off-cycle palladium complexes.[3]
Ineffective Base Solution: Switch to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[8][12] Ensure the base is finely powdered and anhydrous. Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[2][13] The solubility and strength of the base can significantly impact the reaction rate.
Poor Solvent Choice Solution: Use anhydrous, degassed aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.[8][14] Rationale: The solvent must solubilize all components of the reaction. A biphasic system (e.g., toluene/water) can be effective as it helps to bring the inorganic base into contact with the organic-soluble components.[8] Thoroughly degassing the solvent is critical to prevent catalyst deactivation and homocoupling.[2]
Low Reaction Temperature Solution: Gradually increase the reaction temperature, typically to 80-110 °C. Consider using microwave irradiation for faster reaction times.[11][12] Rationale: While aryl iodides are reactive, the steric hindrance of the substrate may require additional thermal energy to overcome the activation barrier for the oxidative addition and reductive elimination steps.
Problem 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution & Rationale
Dehalogenation Product Inefficient catalyst turnover; presence of a hydride source.Solution: Use a more efficient catalyst system (e.g., a Buchwald precatalyst with SPhos).[3] Switch to a non-protic solvent like anhydrous toluene or dioxane.[12] Rationale: A more active catalyst will favor the desired cross-coupling pathway over the dehalogenation pathway.[8] Alcoholic solvents or certain bases can act as hydride donors.[7]
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture.Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[2][8] Maintain a positive pressure of inert gas throughout the reaction. Rationale: Oxygen can promote the oxidative homocoupling of boronic acids, consuming your starting material and complicating purification.[9]
Protodeboronation of Boronic Acid Presence of excess water or acidic protons; prolonged reaction times at high temperatures.Solution: Use anhydrous conditions if possible, or minimize the amount of water. Use a milder base like K₃PO₄.[10] Consider using a more stable boronic ester (e.g., a pinacol ester).[10] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating. Rationale: This side reaction is often base- and water-mediated. By minimizing these factors and the reaction time, the extent of protodeboronation can be reduced.[10]

Visualizing the Process

To better understand the reaction and troubleshooting steps, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-I Pd(II)Complex Ar-Pd(II)-X Intermediate OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation + Ar'-B(OR)2 (Base Activated) DiarylPd(II) Ar-Pd(II)-Ar' Intermediate Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5][14]

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts dehalogenation Dehalogenation Observed? analyze_byproducts->dehalogenation homocoupling Homocoupling Observed? dehalogenation->homocoupling No optimize_catalyst Optimize Catalyst System: - Use Buchwald Ligands (SPhos, XPhos) - Use Air-Stable Precatalyst dehalogenation->optimize_catalyst Yes optimize_base Optimize Base/Solvent: - Use K3PO4 or Cs2CO3 - Ensure Anhydrous/Degassed Solvents homocoupling->optimize_base No improve_degassing Improve Degassing Protocol (Freeze-Pump-Thaw) homocoupling->improve_degassing Yes increase_temp Increase Temperature (Consider Microwave) optimize_catalyst->increase_temp optimize_base->increase_temp

References

Side reactions in the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for the preparation of 2-Fluoro-5-iodo-1,3-dimethylbenzene. As a Senior Application Scientist, my goal is to move beyond mere procedural outlines and delve into the mechanistic reasoning behind common synthetic challenges. This guide is structured to empower researchers, scientists, and drug development professionals to anticipate, diagnose, and resolve issues encountered in the laboratory, ensuring efficiency and high purity in their synthetic campaigns.

Recommended Synthetic Pathway: The Sandmeyer Approach

Direct electrophilic iodination of 2-fluoro-1,3-dimethylbenzene is generally not recommended due to significant challenges in controlling regioselectivity. The fluorine atom and the two methyl groups are all ortho, para-directors, leading primarily to substitution at the 4- and 6-positions, resulting in a complex mixture of isomers that are difficult to separate.[1][2]

A more reliable and regioselective route is the Sandmeyer reaction, starting from 4-Fluoro-2,6-dimethylaniline. This multi-step process offers superior control over the final product's constitution.

Sandmeyer_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Purification A 4-Fluoro-2,6-dimethylaniline B Arenediazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C   C This compound B->C  KI (aq)  Room Temp.   D Pure Product C->D  Workup &  Recrystallization  

Caption: Recommended workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Section A: The Diazotization Step (Step 1)

Question 1: My diazotization reaction is forming a dark red or brown tar-like substance, and the subsequent yield is very low. What's going wrong?

Answer: Tar formation is a classic issue in diazotization, often pointing to the decomposition of the unstable diazonium salt.[3] The primary causes are:

  • Improper Temperature Control: This is the most critical parameter. The nitrosation of primary aromatic amines to form diazonium salts must be conducted at low temperatures, typically 0-5 °C.[4] Above this range, the diazonium salt readily decomposes, reacting with water to form a phenolic impurity (2-fluoro-5-hydroxy-1,3-dimethylbenzene) and engaging in other side reactions that lead to polymeric tars.[5]

  • Incorrect Rate of Nitrite Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly, preferably dropwise, to the acidic solution of the aniline. A rapid addition can cause localized temperature spikes and an excess of nitrous acid, promoting side reactions.[3]

  • Insufficient Acidity: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[5] If the medium is not acidic enough, the free aniline can couple with the newly formed diazonium salt to produce highly colored azo compounds, which contribute to the impurities.

Troubleshooting Steps:

  • Ensure your reaction vessel is submerged in an efficient ice-salt or ice-acetone bath to maintain the internal temperature consistently below 5 °C.

  • Add the sodium nitrite solution dropwise using an addition funnel, monitoring the temperature closely.

  • Use a sufficient excess of acid to ensure all the aniline is protonated and to catalyze the formation of the nitrosonium ion.

Question 2: After adding the sodium nitrite, I don't see a clear solution, and the reaction doesn't seem to go to completion. Why?

Answer: This typically indicates an issue with the generation of the reactive electrophile, the nitrosonium ion. The mechanism of diazotization involves the reaction of the amine with this ion.[6]

  • Cause: The sodium nitrite may not be reacting completely with the acid. This can happen if the stirring is inefficient or if the quality of the sodium nitrite is poor.

  • Solution: Ensure vigorous stirring throughout the addition of sodium nitrite. It is also good practice to test for the presence of excess nitrous acid after the addition is complete using starch-iodide paper (it should turn blue). This confirms that a slight excess of the nitrosating agent is present, indicating the aniline has been consumed.

Section B: The Iodination Step (Step 2)

Question 3: My main byproduct is 2-fluoro-1,3-dimethylbenzene (the starting aniline without the amino/iodo group). How can I prevent this?

Answer: The formation of the hydro-de-diazoniation product (replacement of the diazonium group with hydrogen) is a common reductive side reaction.

  • Mechanistic Cause: The diazonium salt can be reduced by various species in the reaction mixture. While the exact mechanism can be complex and sometimes involve radical pathways, certain precautions can minimize this outcome.

  • Troubleshooting Strategies:

    • Ensure Complete Diazotization: Any unreacted aniline can potentially act as a reducing agent or interfere with the desired reaction. Confirm complete diazotization with starch-iodide paper before proceeding.

    • Choice of Iodide Source: While potassium iodide (KI) is standard, ensure it is free of reducing impurities.

    • Avoid Copper Catalysts (if possible): While the Sandmeyer reaction often implies the use of a copper(I) salt, the reaction of diazonium salts with potassium iodide often proceeds well without a catalyst.[7][8] Introducing copper salts can sometimes promote reductive side reactions if not carefully controlled. If yields are low without a catalyst, then introduce CuI.

Question 4: The yield of my iodination reaction is poor, and I isolate a significant amount of a phenolic byproduct. What is the cause?

Answer: This points to the thermal or hydrolytic decomposition of the diazonium salt before it has a chance to react with the iodide ion.

  • Cause: After the diazotization is complete, if the solution is allowed to warm up significantly before or during the addition of potassium iodide, the diazonium salt will react with water to form 2-fluoro-5-hydroxy-1,3-dimethylbenzene.[5]

  • Solution: Add the potassium iodide solution to the cold diazonium salt solution. While the subsequent displacement reaction can often be allowed to warm to room temperature to ensure completion, the initial addition should be done at low temperatures to give the iodide the best chance to react before the diazonium salt decomposes.

Section C: Purification Challenges (Step 3)

Question 5: My final product is an oil/low-melting solid and is difficult to purify by recrystallization. What are my options?

Answer: Purifying isomers or closely related compounds can be challenging. This compound is a liquid or low-melting solid, making purification tricky.

  • Step 1: Aqueous Workup: Before attempting recrystallization or chromatography, a thorough aqueous workup is essential. Wash the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) sequentially with:

    • A dilute solution of sodium bisulfite or sodium thiosulfate to remove any residual iodine (I₂).

    • A dilute base (e.g., 5% sodium bicarbonate solution) to remove any acidic phenolic byproducts.[9]

    • A final wash with brine to remove excess water.

  • Step 2: Recrystallization: If the product is a solid, recrystallization is a powerful technique. An ideal solvent will dissolve the product well when hot but poorly when cold.[10] Small-scale trials with solvents like ethanol, methanol, or hexane are recommended. Slow cooling is crucial for forming pure crystals.[10]

  • Step 3: Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the most effective method. Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, to separate the desired product from more polar impurities.

  • Step 4: Distillation: Given the product's likely boiling point, vacuum distillation can be an effective final purification step for larger quantities.

Summary of Potential Side Products
Side ProductStructureMolecular Weight ( g/mol )Removal Strategy
2-Fluoro-1,3-dimethylbenzeneC₈H₉F124.16Column Chromatography, Distillation
2-Fluoro-5-hydroxy-1,3-dimethylbenzeneC₈H₉FO140.16Aqueous wash with dilute base (e.g., NaHCO₃)
Azo-Coupled DimerC₁₆H₁₆F₂N₂286.31Column Chromatography

Visualizing an Unwanted Pathway: Direct Iodination

The following diagram illustrates why direct iodination of 2-fluoro-1,3-dimethylbenzene is problematic, leading to a mixture of regioisomers.

Direct_Iodination_Side_Reactions cluster_products Reaction Products Start 2-Fluoro-1,3-dimethylbenzene Desired Desired Product: This compound (Minor) Start->Desired Iodination at C5 (Electronically & Sterically Disfavored) Major1 Major Side Product: 2-Fluoro-4-iodo-1,3-dimethylbenzene Start->Major1 Iodination at C4 (Para to F, Ortho to Me) Major2 Major Side Product: 2-Fluoro-6-iodo-1,3-dimethylbenzene Start->Major2 Iodination at C6 (Ortho to F & Me)

Caption: Regiochemical outcomes of the direct iodination of 2-fluoro-1,3-dimethylbenzene.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aniline Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-Fluoro-2,6-dimethylaniline (e.g., 13.9 g, 0.1 mol) and 60 mL of water.

  • Acidification: Slowly add 25 mL of concentrated hydrochloric acid (approx. 0.3 mol). Stir until a clear solution of the aniline hydrochloride salt is formed.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in 20 mL of water. Add this solution dropwise via the addition funnel to the stirred aniline solution over 30-40 minutes, ensuring the temperature remains below 5 °C.[4]

  • Confirmation: After the addition is complete, continue stirring for another 20 minutes in the ice bath. Test for excess nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate blue-black spot).

  • Iodination: In a separate flask, dissolve potassium iodide (e.g., 25 g, 0.15 mol) in 50 mL of water. Add this KI solution slowly to the cold diazonium salt solution. A dark precipitate will form.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle warming (to 40-50 °C) can be applied to ensure the complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.

  • Workup: Cool the mixture and add a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 5% aqueous sodium bicarbonate (2 x 40 mL) and then with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization (if product solidifies)
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent (e.g., cold ethanol). If it doesn't dissolve, heat the tube. The ideal solvent dissolves the solid when hot but not when cold.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Undisturbed, slow cooling is key to forming large, pure crystals.[10]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass. Determine the melting point and characterize by spectroscopy to confirm purity.

References

2-Fluoro-5-iodo-1,3-dimethylbenzene stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-iodo-1,3-dimethylbenzene

Welcome to the technical support guide for this compound (CAS 1416549-07-9). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability, storage, and handling of this versatile halogenated building block. Our goal is to empower you with the technical knowledge to ensure experimental success and maintain reagent integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is critical to prevent degradation. The primary vulnerability of this compound is the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] Exposure to light, heat, and atmospheric oxygen or moisture can initiate degradation pathways, including deiodination.[2][3]

For maximum stability, we recommend the following:

  • Temperature: Store in a refrigerator at 2-8°C. While some suppliers may ship at room temperature for short durations, long-term storage should be cold to minimize thermal decomposition.[4]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent oxidation and moisture-related side reactions. For long-term storage, the vial should be sealed with a high-quality septum or stored inside a glove box.[5]

  • Light: Keep the container in a dark location. Amber vials are recommended to protect the compound from photolytic cleavage of the C-I bond.[5]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.[6][7]

Q2: My bottle of this compound has a yellow or brownish tint. Is it still usable?

A2: A yellow to brown discoloration is a common sign of degradation in organoiodine compounds.[1] This color typically indicates the formation of elemental iodine (I₂) due to the cleavage of the C-I bond.

Whether the material is still usable depends on your application's sensitivity.

  • For robust reactions (e.g., Grignard formation): A slightly discolored reagent may still be effective, but you might need to use a larger excess or titrate the active material first.

  • For sensitive, high-precision reactions (e.g., Palladium-catalyzed cross-couplings): The presence of I₂ and other degradation byproducts can interfere with catalysts and lead to inconsistent results or complete reaction failure. In these cases, purification is highly recommended. A simple method is to dissolve the compound in a non-polar solvent and pass it through a short plug of basic alumina or silica gel to remove the iodine.

Q3: I am experiencing inconsistent yields in my cross-coupling reaction. Could the stability of the this compound be the cause?

A3: Yes, this is a likely culprit. Inconsistent reagent quality is a primary source of reproducibility issues. If the compound has partially degraded, its effective concentration is lower than calculated, leading to incorrect stoichiometry in your reaction. Furthermore, the I₂ impurity can poison sensitive catalysts.

Troubleshooting Steps:

  • Assess the Reagent: Check for discoloration as described in Q2.

  • Review Handling Procedures: Ensure you are using proper air-sensitive techniques for all transfers. Were the solvents and other reagents rigorously dried? Exposure to even trace amounts of air or moisture can impact sensitive reactions.[8]

  • Re-validate/Purify: If degradation is suspected, purify the reagent as mentioned above or open a new, properly stored bottle to confirm if the reagent is the source of the issue.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: As with most halogenated aromatic compounds, this compound should be handled with care. Based on data from structurally similar molecules, it may cause skin, eye, and respiratory irritation.[4][6][9]

Mandatory PPE includes:

  • Eye Protection: Safety goggles with side shields.[4][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

  • Body Protection: A lab coat and closed-toe shoes.[10]

  • Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][10]

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows kinetic processes.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.[5]
Light Conditions Dark (Amber Vial)Protects the weak C-I bond from photolytic cleavage.[1][5]
Recommended PPE Goggles, Nitrile Gloves, Lab CoatProtects against potential skin, eye, and respiratory irritation.[4][9]
Handling Area Chemical Fume HoodEnsures adequate ventilation and prevents inhalation exposure.[10]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound using air-sensitive techniques to ensure the integrity of the solution.

Objective: To prepare a 0.5 M stock solution in anhydrous solvent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene) from a solvent purification system or a fresh Sure/Seal™ bottle.[11]

  • Oven-dried glassware (e.g., Schlenk flask with stir bar, graduated cylinder).[11]

  • Gas-tight syringes and needles.

  • Rubber septa.

  • Source of dry Argon or Nitrogen gas.

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and other necessary glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[11]

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of Argon or Nitrogen using a Schlenk line or manifold.

  • Weighing the Reagent: In the fume hood, briefly remove the cap from the reagent bottle and quickly weigh the desired amount of this compound into the Schlenk flask. Immediately re-seal the flask and purge with inert gas for several minutes.

  • Solvent Transfer: Using a dry, gas-tight syringe, transfer the required volume of anhydrous solvent from its source to the Schlenk flask containing the solid.[8]

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved.

  • Storage of Solution: The resulting solution should be stored under a positive pressure of inert gas in the sealed Schlenk flask. For longer-term storage, transfer the solution via cannula to a dedicated storage vessel with a high-quality valve or septum. Label the flask with the compound name, concentration, solvent, and date of preparation.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues related to the use of this compound.

Troubleshooting_Workflow Start Start: Inconsistent or Failed Experimental Results CheckReagent Step 1: Visually Inspect the Reagent Bottle Start->CheckReagent Color Is the compound white/off-white or yellow/brown? CheckReagent->Color ReviewStorage Step 2: Review Storage & Handling Conditions Color->ReviewStorage White/ Off-white Purify Action: Purify reagent via filtration through alumina/silica or perform titration. Color->Purify Yellow/ Brown Conditions Stored cold, dark, and under inert gas? Handled with air-sensitive technique? ReviewStorage->Conditions NewBottle Action: Use a new, properly stored bottle of reagent. Conditions->NewBottle No CheckSystem Step 3: Evaluate Other Experimental Parameters Conditions->CheckSystem Yes End Outcome: Experimental Success Purify->End NewBottle->End CheckSystem->End If other parameters are optimized

Caption: Troubleshooting workflow for experiments using this compound.

References

Overcoming low reactivity of 2-Fluoro-5-iodo-1,3-dimethylbenzene in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-iodo-1,3-dimethylbenzene

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered and electronically deactivated aryl iodide in cross-coupling reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve your synthetic goals.

Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low reactivity of this compound?

A1: The low reactivity of this substrate is a direct consequence of two distinct structural features:

  • Steric Hindrance: The two methyl groups at the C1 and C3 positions are ortho to the site of reaction (the C5-Iodine bond). This significant steric bulk physically obstructs the approach of the palladium catalyst, hindering the crucial initial step of oxidative addition. This crowding also impedes subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination. For many cross-coupling reactions, steric hindrance around the reaction site is a major challenge.[1][2]

  • Electronic Effects: The fluorine atom at the C2 position is a strongly electron-withdrawing group. This effect reduces the electron density of the aromatic ring, making the C-I bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst. While aryl iodides are generally the most reactive aryl halides, the deactivating effect of fluorine can be significant, especially when combined with steric hindrance.[3][4]

Q2: Given its structure, which cross-coupling reactions are most likely to be successful with this substrate?

A2: While challenging, this substrate can be successfully employed in several key cross-coupling reactions, provided the correct catalyst system is used.

  • Suzuki-Miyaura Coupling: This is often the most robust choice due to the vast array of available boronic acids/esters and highly advanced catalyst systems designed specifically for hindered substrates.

  • Buchwald-Hartwig Amination: Modern generations of bulky, electron-rich phosphine ligands have made the amination of even tetra-ortho-substituted biaryls possible, and these systems are well-suited for this substrate.[5][6]

  • Sonogashira Coupling: This reaction can be effective, but fluorinated aryls often present unique challenges and may require specialized, copper-free conditions to avoid side reactions.[3][7][8]

  • Heck Coupling: This can be difficult due to the steric hindrance impacting the olefin insertion step, but success can be found with highly active catalysts and optimized conditions.[9][10]

Q3: What are the most critical parameters to control when setting up a reaction with this substrate?

A3: The single most important factor is the choice of ligand for the palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) will almost certainly fail. You must use modern, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that promote the formation of highly reactive, monoligated Pd(0) species.[11] Other critical parameters include the choice of base, solvent, and temperature, which will be detailed in the troubleshooting sections below.

Part 2: Troubleshooting Guide by Reaction Type

Suzuki-Miyaura Coupling

Issue: You are attempting to couple this compound with an arylboronic acid using a standard catalyst like Pd(PPh₃)₄ and are observing low conversion, stalling, or significant side product formation.

A: Stalling is the classic symptom of a catalyst system that cannot overcome the substrate's steric and electronic barriers. The initial oxidative addition is likely slow, and the subsequent reductive elimination from a crowded Pd(II) intermediate is even slower.

Solutions:

  • Upgrade Your Catalyst System: This is non-negotiable. The use of bulky, electron-donating monophosphine ligands is essential to create a more reactive, coordinatively unsaturated palladium center.[11] These ligands accelerate both oxidative addition and, crucially, the rate-limiting reductive elimination step.

  • Select the Right Base and Solvent: The choice of base is critical for activating the boronic acid in the transmetalation step.[12] For hindered couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required. The solvent should be able to dissolve the reactants and facilitate the reaction; ethereal solvents like dioxane or THF, often with water, are common.

  • Increase Temperature: Higher temperatures (80-110 °C) are typically necessary to provide the activation energy needed to overcome the steric barriers.

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Add anhydrous 1,4-dioxane (to 0.1 M concentration) and a small amount of degassed water (typically 10-20% by volume).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Pd Precatalyst (2 mol%)Ligand (4 mol%)Base (3 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene11024<10
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane1001865
Pd(OAc)₂SPhos K₃PO₄ Dioxane/H₂O 100 12 92
Pd(OAc)₂XPhos K₃PO₄ Dioxane/H₂O 100 12 94

Yields are for a model reaction with phenylboronic acid and are illustrative.

Sonogashira Coupling

Issue: Attempts to perform a Sonogashira coupling with terminal alkynes are resulting in very low yields of the desired product, significant starting material decomposition, or formation of alkyne homocoupling (Glaser) products.

A: Fluorinated aryl halides are known to be particularly challenging substrates for Sonogashira couplings.[7][8] The standard Pd/Cu co-catalyst system can be inefficient. The mechanism can be complex, and side reactions, including reduction of the aryl iodide to the corresponding arene (hydrodehalogenation), are common.[4] The presence of water can sometimes be a source for the hydrogen atom in this side reaction.

Solutions:

  • Employ Copper-Free Conditions: The copper co-catalyst is often implicated in promoting undesirable side reactions, particularly the homocoupling of the terminal alkyne. Modern protocols often omit copper entirely, relying on a more active palladium catalyst to drive the reaction.

  • Use a Bulky, Electron-Rich Ligand: As with the Suzuki reaction, a ligand like P(t-Bu)₃ or a Buchwald-type ligand is critical to enhance the activity of the palladium catalyst, allowing it to function effectively without copper.[13]

  • Choose the Right Base/Solvent System: A strong, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or diazabicycloundecene (DBU) is often preferred over traditional bases like triethylamine. Anhydrous, polar aprotic solvents like DMF or NMP can be effective.[14]

  • To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., P(t-Bu)₃, 4 mol %).

  • Add anhydrous solvent (e.g., DMF) followed by the base (e.g., DBU, 2.0 equiv).

  • Heat the reaction to 80-100 °C and monitor its progress.

  • Workup is similar to the Suzuki protocol, involving extraction and purification by chromatography.

Buchwald-Hartwig Amination

Issue: You are trying to couple this compound with a primary or secondary amine and are seeing no product formation.

A: The Buchwald-Hartwig amination is highly dependent on the ligand used, with different "generations" of ligands developed to handle progressively more challenging substrates.[5] For a di-ortho-substituted aryl iodide like this one, first-generation ligands (e.g., P(o-tol)₃) or even some bidentate ligands like BINAP will be ineffective. The key is to use a modern, highly active catalyst system that facilitates the difficult C-N reductive elimination from the sterically congested palladium intermediate.

Solutions:

  • Use a Third-Generation (or later) Buchwald Ligand: Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for these types of challenging couplings. They possess the necessary steric bulk and electronic properties to promote the reaction.[6]

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are the bases of choice for these reactions.

  • Ensure Anhydrous and Inert Conditions: These reactions are sensitive to air and moisture. Rigorous exclusion of oxygen and water using a glovebox or proper Schlenk technique is critical for success.

  • In an argon-filled glovebox, charge a vial with the palladium precatalyst (e.g., G3-XPhos Palladacycle, 1-2 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify by column chromatography.

Part 3: Visual Guides & Workflows

Diagram 1: The Palladium Cross-Coupling Cycle

This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. For this compound, the Oxidative Addition and Reductive Elimination steps are significantly hindered and represent the primary bottlenecks to reactivity.

G pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(I)L (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Slow due to sterics/electronics) trans_complex Ar-Pd(II)(R)L (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Slow due to sterics) product Ar-R (Coupled Product) trans_complex->product mi M-I trans_complex->mi Byproduct ar_i Ar-I (this compound) ar_i->oa_complex organometallic R-M (e.g., Ar'-B(OH)₂) organometallic->trans_complex note Ar = 2-Fluoro-1,3-dimethylphenyl L = Bulky Monophosphine Ligand G start Low Reaction Yield check_sm Analysis shows mainly unreacted starting material? start->check_sm sm_yes YES check_sm->sm_yes YES sm_no NO check_sm->sm_no NO check_side Analysis shows significant side products? side_yes YES check_side->side_yes YES catalyst_dead Is catalyst system active? (Check literature for substrate class) sm_yes->catalyst_dead conditions Are conditions forcing enough? (Temp, Time, Concentration) sm_yes->conditions sm_no->check_side upgrade_ligand SOLUTION: Use bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃) catalyst_dead->upgrade_ligand increase_temp SOLUTION: Increase temperature to 100-120°C Increase reaction time conditions->increase_temp identify_side Identify side product(s) side_yes->identify_side hydrode Hydrodehalogenation (Ar-H product) identify_side->hydrode homo Homocoupling (Ar-Ar or R-R) identify_side->homo solve_hydro SOLUTION: Use rigorously anhydrous solvent. Ensure inert atmosphere (Ar). hydrode->solve_hydro solve_homo SOLUTION: Adjust stoichiometry. For Sonogashira, use Cu-free conditions. homo->solve_homo

References

Technical Support Center: Purification of 2-Fluoro-5-iodo-1,3-dimethylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Fluoro-5-iodo-1,3-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound. Here, we will delve into the practical and theoretical considerations for developing a robust purification strategy using column chromatography, complete with troubleshooting advice and answers to frequently asked questions.

Understanding the Molecule: Key to Purification

This compound is a halogenated aromatic compound. Its purification by silica gel chromatography is primarily influenced by the polarity imparted by the fluorine and iodine substituents, as well as the overall non-polar character of the dimethylbenzene backbone.

  • Polarity Profile : The molecule is moderately non-polar. The electronegative fluorine atom and the large, polarizable iodine atom introduce some polarity, but the hydrocarbon structure dominates. This means it will generally have a low to moderate retention on a normal-phase silica gel column.[1]

  • Potential for Interaction : The iodine atom can sometimes interact with the acidic silanol groups on the surface of silica gel, which may lead to tailing or, in some cases, degradation if the compound is sensitive.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard silica gel (SiO₂) with a particle size of 40-63 µm is the most cost-effective and efficient choice.[3] Given that this compound is not excessively polar, the separation from common non-polar impurities (like starting materials or non-halogenated byproducts) and more polar impurities is typically straightforward on silica gel.[1] If you observe significant tailing or decomposition, consider using deactivated (e.g., with triethylamine) silica gel or an alternative stationary phase like alumina (neutral or basic).

Q2: How do I select the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4 for the target compound.[4] For a compound with the polarity of this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[5]

  • Initial Screening: Begin with a low polarity eluent, for example, 98:2 Hexane:Ethyl Acetate.

  • Optimization: Gradually increase the proportion of the more polar solvent until the desired Rƒ is achieved. A common and effective eluent system for similar aromatic halides is a gradient of ethyl acetate in hexane.[6]

Q3: My compound is running too fast (high Rƒ) or not moving from the baseline (low Rƒ) on the TLC plate. What should I do?

A3: This is a common issue related to eluent polarity.[4]

  • High Rƒ (spot near the solvent front): Your eluent is too polar. Decrease the concentration of the more polar solvent (e.g., ethyl acetate).

  • Low Rƒ (spot near the baseline): Your eluent is not polar enough. Increase the concentration of the more polar solvent.

Q4: I see streaks or "tailing" of my spot on the TLC plate. What does this mean for my column?

A4: Tailing can indicate several issues:

  • Sample Overload: You may have spotted too much of your sample on the TLC plate. Try diluting your sample.

  • Compound-Stationary Phase Interaction: The compound may be interacting too strongly with the acidic silanol groups on the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can often resolve this by neutralizing the acidic sites.

  • Insolubility: The compound may not be fully soluble in the eluent, causing it to streak. Ensure your chosen eluent is a good solvent for your compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause Solution
Poor Separation of Compound from a Close-Running Impurity The polarity of the eluent is not optimal for resolving the two compounds.Try a different solvent system with similar polarity but different selectivity. For example, if you are using Hexane/Ethyl Acetate, try Hexane/Dichloromethane or Hexane/Toluene. The different solvent-solute interactions can often improve separation.
The Compound Appears to be Decomposing on the Column The silica gel is too acidic, causing degradation of your compound. This is a known issue with some sensitive organic molecules.[7]1. Deactivate the Silica: Pre-treat the silica gel with a base like triethylamine. This can be done by adding ~1% triethylamine to the eluent used to pack and run the column. 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, or consider a bonded phase like Diol silica gel which has a more neutral surface.[2]
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A cracked bed will lead to very poor separation. Repack the column if this occurs.
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel, or it is too soluble in the eluent and elutes with the solvent front.If adsorbed, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) after your initial elution. If it's eluting too quickly, you started with a mobile phase that was too polar.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography purification.

Experimental Protocol: Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound. It should be adapted based on the results of your initial TLC analysis.

1. Thin Layer Chromatography (TLC) Analysis:

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline.[8]

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] Most aromatic compounds will be UV active.[5] You can also use an iodine chamber for visualization.[8]

  • Rƒ Calculation: Calculate the Rƒ value for your target compound and any impurities. Adjust the eluent composition to achieve an Rƒ of ~0.3 for your product.

2. Column Preparation (Slurry Method):

  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of sample you need to purify. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a consistent slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Equilibrate: Once the silica has settled, add a layer of sand on top to protect the surface. Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Never let the column run dry.

3. Sample Loading and Elution:

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.[10] Carefully apply this solution to the top of the silica gel bed.

  • Elution: Once the sample has entered the silica, carefully add your eluent. Begin collecting fractions. You can start with a low-polarity eluent and gradually increase the polarity (gradient elution) or use a single eluent mixture (isocratic elution).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to determine which ones contain your purified product.

4. Product Isolation:

  • Combine the pure fractions containing your product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

By following this guide, you will be well-equipped to develop an effective purification strategy for this compound and troubleshoot any issues that may arise.

References

Technical Support Center: Preventing Dehalogenation of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted in a controlled laboratory setting with appropriate personal protective equipment.

Introduction: Navigating the Reactivity of a Key Building Block

2-Fluoro-5-iodo-1,3-dimethylbenzene is a valuable bifunctional reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its utility lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is readily activated for cross-coupling reactions, while the strong C-F bond is typically retained as a stable substituent, influencing the electronic and conformational properties of the final product.[1][2][3]

However, the lability of the C-I bond can also be a significant challenge, often leading to undesired dehalogenation (specifically, deiodination) as a competing side reaction. This not only reduces the yield of the desired product but also complicates purification. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately prevent the dehalogenation of this compound in their synthetic endeavors.

PART 1: CORE DIRECTIVE - Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: I am observing a significant amount of 2-fluoro-1,3-dimethylbenzene as a byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What is causing this deiodination, and how can I minimize it?

Answer:

The formation of 2-fluoro-1,3-dimethylbenzene is a clear indication of reductive deiodination, a common side reaction in palladium-catalyzed cross-coupling chemistry.[4][5] This occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes a reaction that replaces the iodine with a hydrogen atom.

Mechanistic Insights into Deiodination:

The primary culprit is often the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[6] This reactive intermediate can arise from several sources:

  • Reaction with the Base: Certain bases, particularly alkoxides and amines, can react with the palladium catalyst to generate Pd-H species.

  • Solvent as a Hydride Source: Protic solvents like alcohols or residual water can serve as hydride sources, especially at elevated temperatures.[7]

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the coupling partner, e.g., a boronic acid, to the palladium center) is slow, it provides a larger window of opportunity for the competing deiodination pathway to occur.[7]

Troubleshooting Workflow & Recommended Protocols:

Here is a systematic approach to mitigating deiodination:

dot

Caption: A decision-making workflow for troubleshooting deiodination in cross-coupling reactions.

Detailed Protocol Example: Suzuki-Miyaura Coupling
  • Substrate: this compound (1.0 equiv.)

  • Boronic Acid/Ester: (1.2 - 1.5 equiv.)

  • Palladium Pre-catalyst: Pd(OAc)₂ (2 mol%) with a bulky, electron-rich phosphine ligand like XPhos or SPhos (4 mol%), or a pre-formed catalyst like XPhos Pd G3 (2 mol%).[8]

  • Base: K₃PO₄ (2.0 - 3.0 equiv.) or Cs₂CO₃ (2.0 equiv.). These inorganic bases are generally less prone to promoting dehalogenation than strong organic bases.[7][8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF. It is crucial to ensure the solvent is thoroughly deoxygenated.[7]

  • Temperature: Begin the reaction at room temperature and gently heat to 50-80 °C only if necessary. Lower temperatures generally disfavor dehalogenation.[8]

  • Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment.

Data Summary: Key Parameters to Minimize Deiodination
ParameterRecommended ConditionRationale
Catalyst/Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8]Promote the desired reductive elimination step and stabilize the palladium catalyst.
Base Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[7][8]Less likely to generate palladium-hydride species.
Solvent Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).[7]Minimize potential hydride sources.
Temperature Lowest effective temperature.Reduces the rate of competing side reactions.
Question 2: Can I use this compound in a Sonogashira coupling, and what are the key considerations to prevent dehalogenation?

Answer:

Yes, this substrate is an excellent candidate for Sonogashira coupling reactions. The primary challenges are preventing deiodination and the homocoupling of the terminal alkyne (Glaser coupling).[9]

Key Considerations for Sonogashira Coupling:
  • Catalyst System: The standard catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9][10] Copper-free Sonogashira protocols can also be effective in minimizing side reactions.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. While these can be potential hydride sources, their role in deprotonating the alkyne is essential for the catalytic cycle. Careful control of other reaction parameters is therefore critical.

  • Solvent: Anhydrous and thoroughly deoxygenated solvents like THF or DMF are recommended.

  • Inert Atmosphere: Rigorous exclusion of oxygen is paramount to prevent the oxidative homocoupling of the alkyne.

Question 3: Is lithium-halogen exchange a viable strategy with this compound?

Answer:

Yes, lithium-halogen exchange is a powerful method for converting the C-I bond into a C-Li bond, thereby generating a potent aryllithium nucleophile.[11]

Critical Parameters for Successful Lithium-Halogen Exchange:
  • Reagent: Typically, two equivalents of an alkyllithium reagent such as t-butyllithium are used. The first equivalent performs the exchange, and the second reacts with the t-butyl iodide byproduct.[12]

  • Temperature: The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as attack on the solvent or other functional groups.[13]

  • Reaction Rate: Lithium-halogen exchange is generally a very fast reaction, often faster than nucleophilic addition or even proton transfer.[11]

  • Stereospecificity: For vinyl halides, this exchange typically proceeds with retention of configuration.[13]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

Q1: Why is the C-F bond so much more stable than the C-I bond?

A1: The exceptional stability of the C-F bond is due to a combination of factors. Fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond.[1][2][14] The bond dissociation energy of a C-F bond can be up to 130 kcal/mol, making it the strongest single bond to carbon in organic chemistry.[3] In contrast, the C-I bond is much longer and weaker, with a bond dissociation energy of around 57.6 kcal/mol, making it more susceptible to cleavage.[3]

Q2: Under what conditions might I see defluorination?

A2: While much less common, defluorination can occur under harsh conditions, typically through a nucleophilic aromatic substitution (SNAr) mechanism. This would require a strong nucleophile, a polar aprotic solvent, and likely elevated temperatures. For this particular substrate, the presence of two electron-donating methyl groups on the aromatic ring generally disfavors SNAr, making defluorination an unlikely side reaction under standard cross-coupling conditions.

Q3: How should I store and handle this compound?

A3: Organoiodine compounds can be sensitive to light and air, which can lead to gradual decomposition and the release of iodine.[15][16][17] Therefore, it is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[18]

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the production of this valuable synthetic intermediate. As a key building block in medicinal chemistry and materials science, ensuring a robust, high-yield, and scalable synthesis is critical.

This document provides in-depth, field-proven insights into the common synthetic routes, addresses frequently encountered challenges through a detailed troubleshooting guide, and offers validated experimental protocols.

Synthesis Strategy Overview

The most direct and industrially viable approach to synthesizing this compound is through the electrophilic aromatic substitution (SEAr) of 2-fluoro-1,3-dimethylbenzene (also known as 2-fluoro-m-xylene). The key to this transformation is the activation of molecular iodine to create a potent electrophilic species capable of reacting with the electron-rich aromatic ring.

An alternative, though more circuitous route, involves a Sandmeyer reaction starting from 2-fluoro-5-amino-1,3-dimethylbenzene. While highly reliable for regioselectivity, this multi-step process is often reserved for cases where direct iodination proves problematic. This guide will focus on optimizing the more direct electrophilic iodination pathway.

Primary Synthetic Workflow: Electrophilic Iodination

The following diagram outlines the typical workflow for the synthesis, workup, and purification of the target compound.

cluster_0 Synthesis cluster_1 Workup & Extraction cluster_2 Purification start Start: 2-Fluoro-1,3-dimethylbenzene reagents Add Iodine (I2) & Oxidizing Agent (e.g., HIO4) in Acetic Acid start->reagents reaction Heat Reaction Mixture (e.g., 60-80°C) Monitor by TLC/GC reagents->reaction quench Quench with Na2S2O3 (aq) to remove excess I2 reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine, NaHCO3) extract->wash dry Dry over Na2SO4/MgSO4 & Filter wash->dry concentrate Concentrate in vacuo to obtain crude product dry->concentrate purify Purify by Recrystallization (e.g., from Ethanol/Hexanes) or Column Chromatography concentrate->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the direct electrophilic iodination of 2-fluoro-1,3-dimethylbenzene. This single-step approach is generally efficient and cost-effective for scale-up. The key challenge lies in choosing the right iodinating system (iodine source and activator) to ensure high conversion and selectivity while maintaining a safe operational profile. A system using molecular iodine (I₂) with an oxidizing agent like periodic acid, nitric acid, or hydrogen peroxide in a suitable solvent is typical.[1][2]

Q2: Why is an oxidizing agent necessary for the direct iodination of 2-fluoro-1,3-dimethylbenzene?

Molecular iodine (I₂) is not electrophilic enough to react readily with most aromatic rings, even activated ones.[3][4] The reaction is also reversible, with the hydrogen iodide (HI) byproduct being a strong reducing agent that can convert the iodo-aromatic product back to the starting material.[2] An oxidizing agent serves two critical functions:

  • It oxidizes I₂ to a more potent electrophilic species , often represented as I⁺, which is readily attacked by the benzene ring.[1]

  • It quenches the HI byproduct as it forms , shifting the equilibrium towards the product and preventing the reverse reaction from occurring.[2]

Q3: How do the existing substituents (F, two CH₃) direct the incoming iodine to the 5-position?

The regioselectivity is governed by the principles of electrophilic aromatic substitution. The substituents on the ring—fluorine (at C2) and two methyl groups (at C1 and C3)—are all ortho-, para-directing activators. The potential sites for substitution are C4, C5, and C6.

  • Position 5 is para to the C1-methyl group and para to the fluorine atom. This dual para-activation makes it the most electronically favorable position for electrophilic attack.

  • Position 4 is ortho to the C3-methyl group but suffers from steric hindrance from the adjacent C3-methyl and C5-hydrogen.

  • Position 6 is ortho to both the C1-methyl group and the C2-fluorine atom, but it is sterically hindered by these two adjacent groups. Therefore, the combination of electronic activation and sterics strongly favors iodination at the C5 position.

Q4: What are the primary safety precautions for this synthesis?
  • Corrosive Reagents: Many protocols use strong acids like sulfuric acid or acetic acid, which are corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Oxidizing Agents: Oxidizers such as periodic acid, nitric acid, or hydrogen peroxide can react violently with organic materials. They should be handled with care, and reactions should be conducted behind a blast shield, especially during scale-up.

  • Iodine: Iodine can cause skin and respiratory irritation. Avoid inhaling its vapors and handle it in a well-ventilated area.

  • Thermal Hazards: The reaction can be exothermic. Proper temperature control, especially during the addition of reagents and on a larger scale, is crucial to prevent thermal runaways. An ice bath should always be on standby.

Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and TLC/GC-MS analysis shows a large amount of unreacted 2-fluoro-1,3-dimethylbenzene. What are the possible causes?

A: This is a common issue often related to insufficient electrophile generation or suboptimal reaction conditions.

Possible CauseTroubleshooting Steps
Ineffective Iodine Activation The oxidizing agent may be old, degraded, or insufficient. Use a fresh bottle of the oxidant and ensure the stoichiometry is correct. For systems like I₂/H₂O₂, ensure the H₂O₂ is of the correct concentration.
Low Reaction Temperature Electrophilic iodination often requires thermal energy to proceed at a reasonable rate. If running at room temperature, try increasing the temperature incrementally to 60-80°C while monitoring the reaction progress by TLC or GC.
Presence of Water (for some systems) While some protocols tolerate water, anhydrous conditions are sometimes necessary, especially if using Lewis acid catalysts. Ensure your solvent and glassware are dry.
Insufficient Reaction Time Iodination can be slower than other halogenations. Confirm the expected reaction time from literature precedents and consider extending the time if the reaction is proceeding cleanly but slowly.
Problem 2: Low Isolated Yield After Workup

Q: My reaction appears to have gone to completion by TLC, but the isolated yield is poor. What could have happened?

A: Product loss during workup is a frequent culprit. The issue can often be traced to the workup procedure or product volatility.

start Low Isolated Yield q1 Was excess iodine fully quenched? (Persistent purple/brown organic layer) start->q1 a1_yes Incomplete Quench. Add more Na2S2O3 solution until organic layer is colorless/pale yellow. q1->a1_yes Yes a1_no Quench was complete. q1->a1_no No q2 Was the product layer correctly identified during extraction? a1_no->q2 a2_no Product may have been discarded. Check density of organic solvent. Re-extract discarded aqueous layers. q2->a2_no No a2_yes Layers were correctly separated. q2->a2_yes Yes q3 Was a volatile solvent (e.g., ether) used for extraction & removed at high temp? a2_yes->q3 a3_yes Product may have co-distilled. Use a higher boiling solvent (EtOAc, DCM). Remove solvent at reduced pressure with minimal heat. q3->a3_yes Yes a3_no Appropriate solvent/conditions used. q3->a3_no No conclusion Other issues: - Emulsion during extraction - Incomplete extraction (perform 3x) - Product decomposition on silica gel a3_no->conclusion

References

Technical Support Center: Analysis of Byproducts in 2-Fluoro-5-iodo-1,3-dimethylbenzene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the GC-MS analysis of reaction mixtures containing 2-Fluoro-5-iodo-1,3-dimethylbenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in organic synthesis. Here, we address common challenges, provide troubleshooting strategies, and offer in-depth explanations to ensure the accuracy and reliability of your analytical results.

Section 1: Understanding Potential Byproducts

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura cross-coupling reaction?

When performing a Suzuki-Miyaura cross-coupling, the goal is to form a new carbon-carbon bond between your aryl iodide and an organoboron species. However, several side reactions can occur, leading to common byproducts.[1][2] Understanding these potential impurities is the first step in developing a robust analytical method to monitor your reaction's progress and purity.

  • Homocoupling of the Boronic Acid/Ester: This is one of the most prevalent side reactions, resulting in a biaryl product derived from two molecules of your organoboron reagent.[2][3] This process is often promoted by the presence of oxygen, which can oxidize the Palladium(0) catalyst to Palladium(II), initiating a separate catalytic cycle that favors homocoupling.[2][3] Thoroughly degassing your reaction mixture is critical to minimize this byproduct.

  • Dehalogenation (Proto-deiodination): You may observe the formation of 2-Fluoro-1,3-dimethylbenzene, where the iodine atom has been replaced by a hydrogen atom. This can occur when a hydride species is generated in the reaction mixture, which then participates in reductive elimination from the palladium complex.[2] Sources of hydride can include certain bases or solvents.

  • Homocoupling of the Aryl Iodide: Less common than boronic acid homocoupling, the dimerization of this compound can still occur, yielding a symmetrical biaryl.

  • Hydrolysis of the Boronic Acid/Ester: Boronic acids can be prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water), regenerating the arene from which the boronic acid was derived. While this is a byproduct of the reagent, its presence can indicate issues with reaction conditions (e.g., improper base or excess water).[4]

Section 2: GC-MS Method Development & Optimization

Q2: How should I set up an initial GC-MS method to analyze my reaction mixture?

A robust GC-MS method is crucial for separating your desired product from the starting material and the byproducts mentioned above. The key is to select the right column and establish a suitable temperature program.

Core Principle: The separation of aromatic compounds on a non-polar column is primarily governed by their boiling points. However, subtle differences in polarity and shape, especially among isomers, require careful column selection and method optimization.[5][6]

Step-by-Step Baseline Protocol:

  • Column Selection:

    • Recommendation: Start with a low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms). This is the workhorse phase for general organic analysis. It provides excellent thermal stability and separates compounds largely by boiling point, but the phenyl groups offer a degree of π-π interaction that can help resolve aromatic compounds.[7]

    • Rationale: Halogenated aromatic compounds are well-suited for this type of stationary phase.[8][9] For difficult-to-separate isomers, a column with higher phenyl content (e.g., a 35% or 50% phenyl phase) or a PFP (pentafluorophenyl) phase might offer the necessary alternative selectivity.[10]

  • Sample Preparation:

    • Perform a standard aqueous workup of your reaction mixture.

    • Extract the organic components with a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over sodium sulfate or magnesium sulfate.

    • Dilute an aliquot of the crude organic extract to approximately 1 mg/mL in your chosen solvent. Note: Always run a solvent blank first to ensure no contaminants are present from your sample preparation.[11]

  • GC-MS Parameters:

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio to avoid column overload).

    • Carrier Gas: Helium, constant flow mode at ~1.0-1.2 mL/min.

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5-10 minutes (to elute any heavy compounds).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

This method provides a solid starting point. You will likely need to adjust the temperature ramp to improve the separation of closely eluting peaks.

Q3: My product and a byproduct are co-eluting (not separating). What are my options?

Poor resolution is a common problem.[12] A systematic approach can quickly solve it.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed opt1 Optimize Oven Program start->opt1 First Step sub_opt1a Decrease Ramp Rate (e.g., from 15°C/min to 5°C/min) opt1->sub_opt1a sub_opt1b Add Isothermal Hold (at a temperature below elution) opt1->sub_opt1b opt2 Check Column Health sub_opt2a Trim Column Inlet (Remove 10-15 cm from injector end) opt2->sub_opt2a sub_opt2b Check for Leaks (Especially at injector and detector fittings) opt2->sub_opt2b opt3 Change Column Phase sub_opt3a Increase Polarity (e.g., DB-35ms or DB-50ms) opt3->sub_opt3a sub_opt3b Use Alternative Selectivity (e.g., PFP or WAX column) opt3->sub_opt3b sub_opt1a->opt2 If fails end Resolution Achieved sub_opt1a->end If successful sub_opt1b->opt2 If fails sub_opt1b->end If successful sub_opt2a->opt3 If fails sub_opt2a->end If successful sub_opt2b->opt3 If problem persists sub_opt3a->end sub_opt3b->end

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Causality Explained:

  • Slowing the ramp rate gives the compounds more time to interact with the stationary phase, increasing the differential migration and improving separation. This is the most effective first step.

  • Column health is critical. Active sites, often caused by contamination at the column inlet, can cause peak tailing and broadening, which harms resolution.[13] Trimming the column provides a fresh, inert surface.

  • If thermal optimization fails, the issue is column selectivity . The 5% phenyl phase may not have the right chemical properties to differentiate your compounds. Moving to a more polar phase (higher phenyl content) or a completely different phase chemistry (like a WAX column for polar compounds or PFP for isomers) is the final solution.[6][7][10]

Section 3: Interpreting Mass Spectra

Q4: What are the key fragments I should look for to identify this compound and its dehalogenated byproduct?

Electron Ionization (EI) mass spectrometry creates predictable fragmentation patterns based on the molecule's structure.[14][15] For halogenated aromatics, the loss of halogens and methyl groups are characteristic fragmentation pathways.[16][17]

Table 1: Predicted Mass Fragments for Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound C₈H₈FI250.05250 : [M]⁺˙ (Molecular Ion)235 : [M - CH₃]⁺ (Loss of a methyl radical)123 : [M - I]⁺ (Loss of iodine radical)
2-Fluoro-1,3-dimethylbenzene C₈H₉F124.15124 : [M]⁺˙ (Molecular Ion)109 : [M - CH₃]⁺ (Loss of a methyl radical)91 : [C₇H₇]⁺ (Tropylium ion, from loss of F and CH₃)
Bi-aryl Homocoupling Product (from boronic acid)VariesVariesWill show a molecular ion corresponding to the dimer of the boronic acid's aryl group.
1,3-Dimethylbenzene (m-Xylene) C₈H₁₀106.17106 : [M]⁺˙ (Molecular Ion)91 : [M - CH₃]⁺ (Base Peak, Tropylium ion)[18]

Expert Insight: The most diagnostic fragment for your starting material is the loss of the iodine atom (a mass difference of 127 amu) to give a fragment at m/z 123 . This is a very common and favorable fragmentation for aryl iodides. The presence of a peak at m/z 124 with a base peak at m/z 109 strongly suggests the presence of the de-iodinated byproduct, 2-Fluoro-1,3-dimethylbenzene.

Section 4: General Troubleshooting

Q5: My chromatogram is showing "ghost peaks" - peaks that appear in my blank runs. What is the cause?

Ghost peaks are frustrating and typically stem from contamination somewhere in the system before the detector.[19]

  • Septum Bleed: Over-tightening the septum nut or using an old, cored septum can release siloxanes into the inlet, which appear as regularly spaced peaks. Solution: Replace the septum and avoid over-tightening.[19]

  • Injector Contamination: High-boiling residues from previous injections can accumulate in the inlet liner. When you run a hot method, these residues can slowly bleed out. Solution: Replace the inlet liner. This should be part of regular maintenance.[11][13]

  • Carryover: A highly concentrated sample can leave residue in the syringe or inlet that appears in the next run. Solution: Implement a rigorous syringe wash protocol with multiple solvents. If carryover is severe, injecting a large volume of a high-boiling solvent (like toluene) can help "wash" the inlet.[19]

Q6: My peak shapes are tailing, especially for my product. Why?

Peak tailing is almost always a sign of unwanted interactions between your analyte and the GC system.[12][13]

G start Peak Tailing Observed cause1 Active Sites in Inlet Liner start->cause1 cause2 Column Contamination start->cause2 cause3 Poor Column Installation start->cause3 solution1 Replace with a new, deactivated liner. cause1->solution1 solution2 Trim 10-15 cm from the column inlet. cause2->solution2 solution3 Re-cut and reinstall column, ensuring proper ferrule seal and insertion depth. cause3->solution3

Caption: Common causes and solutions for peak tailing in GC-MS analysis.

  • Active Sites: Exposed silica on the glass inlet liner or the front of the column can form hydrogen bonds with analytes, slowing their progress in a non-uniform way. This is the most common cause. Using fresh, deactivated liners and periodically trimming the column are the best remedies.[13]

  • Poor Column Cut/Installation: A jagged or uneven column cut can create turbulence and active sites at the point of connection. Similarly, installing the column too high or too low in the injector creates "dead volume" where the sample can linger before entering the column, causing band broadening and tailing.[11][13]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a foundational requirement. Halogenated aromatic compounds, such as 2-Fluoro-5-iodo-1,3-dimethylbenzene, are prevalent scaffolds in drug discovery and organic electronics due to the unique physicochemical properties imparted by the halogen substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for cross-coupling reactions. An unambiguous characterization of such molecules is therefore not merely an academic exercise but a critical step in the development pipeline.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As experimental spectra for this specific compound are not widely available in public databases, this analysis is built upon established principles of NMR spectroscopy and comparative data from analogous structures. We will dissect the predicted ¹H NMR spectrum, explaining the causality behind chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques—¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to present a holistic and self-validating protocol for structural verification.

Part 1: In-Depth Analysis of the ¹H NMR Spectrum

The primary tool for the structural analysis of most organic molecules is ¹H NMR spectroscopy, which provides detailed information about the electronic environment, connectivity, and relative number of protons. The structure of this compound presents a fascinating case for spectral interpretation due to the interplay of various substituent effects.

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Parameters

Based on the structure, we can predict the key features of the ¹H NMR spectrum: two distinct aromatic proton signals and two distinct methyl proton signals. The integration ratio of aromatic to methyl protons is expected to be 2:6, or 1:3.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
C1-CH₃ ~2.35s (or br s)-The methyl group is ortho to a fluorine and a proton (H6). Its chemical shift is typical for a methyl group on a benzene ring.[1] Long-range coupling to F or H6 may cause slight broadening.
C3-CH₃ ~2.30s (or br s)-This methyl group is ortho to both a fluorine and a proton (H4). It is in a slightly different electronic environment than C1-CH₃, resulting in a distinct signal.
H4 ~7.35dd³J(H4-F2) ≈ 7-9 Hz (meta), ⁴J(H4-H6) ≈ 2-3 Hz (meta)This proton is deshielded by the adjacent iodine atom. It exhibits meta coupling to the H6 proton and a larger meta coupling to the fluorine atom.
H6 ~7.05d (or br d)⁴J(H6-H4) ≈ 2-3 Hz (meta), ⁵J(H6-F2) ≈ 1-3 Hz (para)This proton is ortho to an electron-donating methyl group, shifting it slightly upfield compared to H4. The primary splitting is from meta coupling to H4. The smaller para coupling to fluorine may only result in broadening of the doublet.

Part 2: A Multi-Technique Approach for Structural Verification

While ¹H NMR is powerful, relying on a single technique can be misleading. A robust characterization workflow leverages multiple spectroscopic methods to provide orthogonal data, ensuring the proposed structure is correct.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_confirmation Confirmation Sample 2-Fluoro-5-iodo- 1,3-dimethylbenzene MS Mass Spectrometry (Molecular Weight) Sample->MS H_NMR ¹H NMR (Proton Framework) Sample->H_NMR C_NMR ¹³C & ¹⁹F NMR (Carbon Skeleton & F Env.) Sample->C_NMR IR IR Spectroscopy (Functional Groups) Sample->IR Structure Final Structure Confirmed MS->Structure H_NMR->Structure C_NMR->Structure IR->Structure

Caption: A logical workflow for the comprehensive structural elucidation of an organic compound.

Comparison of Analytical Techniques
Technique Information Provided for this compound Strengths Limitations
¹H NMR Proton environment, H-H & H-F connectivity, relative proton count.High resolution, provides detailed connectivity data through coupling constants.[2]Can have overlapping signals in complex molecules; provides indirect information about the carbon skeleton.
¹³C NMR Number of unique carbons, carbon skeleton, C-F coupling.Directly probes the carbon backbone; large chemical shift range reduces signal overlap.[3]Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.
¹⁹F NMR Direct observation of the fluorine atom's electronic environment, F-H coupling.Extremely sensitive nucleus with a wide chemical shift range, making it ideal for fluorinated compounds.[4][5]Provides information only about the fluorine-containing parts of the molecule.
Mass Spectrometry (MS) Molecular weight (263.97 g/mol ), elemental formula (C₈H₈FI), fragmentation patterns.Extremely high sensitivity, provides definitive molecular weight and formula.[6]Isomers often cannot be distinguished; provides limited information about atom connectivity.[7]
Infrared (IR) Spectroscopy Presence of functional groups (Aromatic C-H, Aliphatic C-H, C=C, C-F, C-I).Fast, non-destructive, excellent for identifying key functional groups.[8]Provides little information on the overall molecular structure or connectivity; "fingerprint region" can be complex.
Insights from Alternative Techniques
  • ¹³C NMR Spectroscopy: Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms. Key features would include a large one-bond carbon-fluorine coupling constant (¹JCF) for C2 (estimated at ~245 Hz) and smaller multi-bond couplings for C1, C3, and C4/C6, providing definitive evidence of the fluorine's position.[9]

  • ¹⁹F NMR Spectroscopy: A single resonance is expected. Its chemical shift provides insight into the electronic environment of the fluorine atom.[5] This signal would be split into a multiplet due to coupling with H4 (meta) and H6 (para), confirming their spatial proximity to the fluorine atom.[10]

  • Mass Spectrometry (MS): The primary role of MS in this context is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) would yield a mass measurement with high precision (e.g., 263.9733 for [M]⁺), confirming the elemental composition of C₈H₈FI. The fragmentation pattern would likely show the loss of an iodine radical (M-127) and a methyl radical (M-15).

  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key structural motifs. Expected characteristic absorption bands include: ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretching), and strong absorptions in the fingerprint region corresponding to C-F (~1250-1000 cm⁻¹) and C-I (~600-500 cm⁻¹) stretching vibrations.[11][12]

Part 3: Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), using a pipette. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), whose signal is defined as 0.0 ppm for reference.[13]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Calibration (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is an iterative process aimed at achieving narrow, symmetrical peak shapes. A well-shimmed sample is essential for resolving fine coupling details.

  • Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to the aromatic region (~8 ppm) are captured.

    • Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative ¹H NMR. This allows for adequate relaxation of the protons between pulses.

    • Number of Scans (NS): Acquire 16 or 32 scans. The signal-to-noise ratio improves with the square root of the number of scans. For a sample of this concentration, 16 scans should provide excellent data.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

    • Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Conclusion

The structural characterization of this compound serves as an excellent model for demonstrating the power and synergy of modern spectroscopic techniques. A detailed analysis of the predicted ¹H NMR spectrum, focusing on the subtle influences of electron-donating and -withdrawing substituents on chemical shifts and the through-bond interactions revealed by H-F and H-H coupling constants, allows for a confident preliminary assignment of the proton framework. However, for unequivocal proof of structure—a cornerstone of scientific integrity—this data must be corroborated by orthogonal methods. The molecular formula confirmation by mass spectrometry, carbon skeleton mapping by ¹³C NMR, direct fluorine observation by ¹⁹F NMR, and functional group identification by IR spectroscopy collectively form a self-validating system. This multi-technique approach eliminates ambiguity and provides the authoritative grounding required for high-stakes research in drug development and materials science.

References

A Comparative Guide to the 13C NMR Analysis of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-5-iodo-1,3-dimethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the spectral features of the title compound, comparing predicted data with established principles of NMR spectroscopy. Furthermore, it presents a comprehensive, step-by-step protocol for sample preparation and spectral acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Role of Substituents in ¹³C NMR of Aromatic Compounds

The chemical shifts observed in the ¹³C NMR spectrum of a substituted benzene are profoundly influenced by the electronic nature of the substituents attached to the aromatic ring. Electronegative atoms and electron-withdrawing or -donating groups alter the electron density at each carbon, leading to characteristic shifts in their resonance frequencies. In the case of this compound, we have a combination of halogen and alkyl substituents, each imparting a distinct effect on the benzene ring's carbon atoms.

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which would be expected to deshield (shift downfield) the directly attached carbon (C2). However, it also has a significant electron-donating resonance effect (mesomeric effect), which shields the ortho and para carbons. The most prominent feature of fluorine is the large coupling constants observed between the ¹⁹F nucleus (spin I = ½) and carbon nuclei, which can be observed over one to four bonds (¹JCF, ²JCF, ³JCF, ⁴JCF).[1]

  • Iodine: Iodine is less electronegative than fluorine and its primary influence on the ¹³C spectrum is the "heavy atom effect." This effect causes a significant shielding (upfield shift) of the carbon atom to which it is directly bonded (C5).[2] The spin-orbit coupling also plays a significant role in the magnetic shielding of carbon nuclei in iodine derivatives.[3]

  • Methyl Groups: The two methyl groups at positions C1 and C3 are electron-donating groups through an inductive effect. This leads to a shielding of the ipso carbons (C1 and C3) and the ortho and para carbons relative to them.

The interplay of these effects results in a unique ¹³C NMR spectrum that allows for the unambiguous identification of this compound.

Predicted ¹³C NMR Spectral Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following predictions are based on established substituent additivity rules and analysis of similar compounds. Aromatic carbons typically resonate in the 120-150 ppm range.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (Hz)Rationale for Prediction
C1~138³JCF ≈ 5-10Ipso-carbon to a methyl group, deshielded by adjacent fluorine and iodine.
C2~160 (d)¹JCF ≈ 240-250Directly attached to fluorine, significantly deshielded and exhibits a large one-bond C-F coupling.
C3~138³JCF ≈ 5-10Ipso-carbon to a methyl group, deshielded by adjacent fluorine.
C4~130 (d)²JCF ≈ 20-25Ortho to iodine and meta to fluorine, deshielded by iodine's inductive effect.
C5~95⁴JCF ≈ 1-4Directly attached to iodine, significantly shielded by the heavy atom effect.
C6~125 (d)²JCF ≈ 20-25Ortho to fluorine and meta to iodine, shielded by fluorine's resonance effect.
CH₃ (at C1)~20⁴JCF ≈ 1-4Typical chemical shift for an aromatic methyl group.
CH₃ (at C3)~20⁴JCF ≈ 1-4Typical chemical shift for an aromatic methyl group.
Note: (d) indicates a doublet due to C-F coupling. Chemical shifts are referenced to Tetramethylsilane (TMS) at δ = 0.0 ppm.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹³C NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Provides information on the number, environment, and connectivity of protons.Can confirm the presence and positions of the aromatic protons and methyl groups.Overlapping signals in the aromatic region might complicate interpretation.
¹⁹F NMR Directly observes the fluorine nucleus, providing information about its chemical environment.Highly sensitive and provides a clean spectrum with a single peak for this molecule.Does not provide direct information about the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural clues through fragmentation.Does not provide detailed information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Can confirm the presence of C-F, C-I, and aromatic C-H bonds.Provides limited information on the overall molecular structure.

Experimental Protocol: Acquisition of a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹³C NMR spectrum. Adherence to these steps is crucial for obtaining a high-resolution and artifact-free spectrum.

I. Sample Preparation
  • Determine the appropriate sample quantity. For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound dissolved in 0.5-0.6 mL of a deuterated solvent is recommended for ¹³C NMR.[5][6]

  • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and single carbon signal at ~77 ppm.[7]

  • Ensure sample purity and homogeneity. The sample should be free of paramagnetic impurities, which can cause significant line broadening.[5] If the sample contains solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

  • Transfer the solution to a clean, high-quality NMR tube. Use a clean and dry 5 mm NMR tube. Avoid tubes with scratches or chips.[8]

  • Cap the NMR tube securely. This prevents solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition
  • Insert the sample into the spectrometer. Follow the instrument-specific procedures for sample insertion.

  • Lock and shim the spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field frequency. Shimming is the process of optimizing the homogeneity of the magnetic field to achieve narrow and symmetrical peaks.[9]

  • Set up the ¹³C NMR experiment.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Spectral Width (SW): A spectral width of approximately 250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

    • Acquisition Time (AQ) and Relaxation Delay (D1): These parameters should be optimized to ensure complete relaxation of the nuclei between pulses, which is important for accurate quantification if needed. A relaxation delay of 2-5 seconds is a good starting point.

  • Acquire the spectrum.

  • Process the data. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the solvent peak or an internal standard like TMS.

Visualizing the Predicted Spectrum and Experimental Workflow

The following diagrams illustrate the predicted ¹³C NMR spectrum and the experimental workflow for its acquisition.

Predicted_13C_NMR_Spectrum cluster_spectrum Predicted ¹³C NMR Spectrum of this compound C2 C2 ~160 ppm (¹JCF ≈ 245 Hz) C1_C3 C1, C3 ~138 ppm C4 C4 ~130 ppm (²JCF ≈ 22 Hz) C6 C6 ~125 ppm (²JCF ≈ 22 Hz) C5 C5 ~95 ppm CH3 CH₃ ~20 ppm

Caption: Predicted ¹³C NMR spectrum showing distinct chemical shifts.

Experimental_Workflow cluster_workflow Workflow for ¹³C NMR Analysis A Sample Preparation (50-100 mg in 0.5 mL CDCl₃) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Up Experiment Parameters (Proton Decoupled, NS, RG, SW) C->D E Acquire Free Induction Decay (FID) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis and Interpretation F->G

Caption: Step-by-step workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR analysis of this compound provides a clear example of how substituent effects can be used to predict and interpret complex spectra. The distinct chemical shifts and C-F coupling patterns serve as a reliable fingerprint for the identification and characterization of this molecule. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data for their own analyses. This guide serves as a valuable resource for scientists working with halogenated aromatic compounds, facilitating their research and development efforts.

References

A Comparative Guide to the Mass Spectrometry of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth, objective comparison of mass spectrometry approaches for the characterization of 2-Fluoro-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. We will explore the practical application and theoretical underpinnings of various ionization techniques, providing supporting data derived from analogous compounds and established fragmentation principles.

The Analytical Challenge: Ionizing and Fragmenting a Polyhalogenated Aromatic

The structure of this compound presents a unique set of considerations for mass spectrometric analysis. The presence of two different halogens (fluorine and iodine) on a substituted benzene ring, each with distinct isotopic patterns and bond strengths, dictates the fragmentation behavior. Furthermore, the overall nonpolar nature and volatility of the molecule will influence the choice of the most effective ionization method.

Our comparative analysis will focus on two primary ionization techniques that represent opposite ends of the energy spectrum: Electron Ionization (EI) as a "hard" ionization method and Electrospray Ionization (ESI) as a "soft" ionization method. This comparison will illuminate how the choice of ionization fundamentally alters the resulting mass spectrum and the nature of the structural information that can be gleaned.

Electron Ionization (EI): Unveiling the Structural Skeleton

Electron Ionization is a classic and robust technique for the analysis of relatively nonpolar, volatile small molecules.[1] In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+•).[2][3] This process imparts significant internal energy, leading to extensive and often predictable fragmentation, which is invaluable for structural elucidation.[4]

Predicted EI Fragmentation Pathway of this compound

Based on the known fragmentation patterns of alkylbenzenes and halogenated aromatic compounds, we can predict the primary fragmentation pathways for this compound. The molecular ion (M+•) is expected to be observed, and its mass will be the sum of the atomic masses of its constituent atoms (C8H8FI). A key feature in the mass spectra of compounds containing one iodine atom is the presence of a significant M+1 peak due to the natural abundance of ¹³C.

The fragmentation will likely proceed through several key steps, driven by the relative stabilities of the resulting fragments. The C-I bond is significantly weaker than the C-F and C-C bonds, making the loss of an iodine radical a highly probable initial fragmentation step.

G M C8H8FI+• m/z = 250 frag1 [M-I]+ C8H8F+ m/z = 123 M->frag1 -I• frag2 [M-CH3]+ C7H5FI+ m/z = 235 M->frag2 -CH3• frag3 [M-I-HF]+ C8H7+ m/z = 103 frag1->frag3 -HF frag4 [M-I-C2H2]+ C6H6F+ m/z = 97 frag1->frag4 -C2H2

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For a volatile compound like this compound, Gas Chromatography (GC) is the ideal separation technique to be coupled with an EI mass spectrometer.[5][6]

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Comparative Data: Predicted vs. Alternative Halogenated Xylenes

To substantiate our predictions, we can compare the expected mass spectrum with the known EI mass spectra of similar compounds from the NIST database.

IonPredicted m/z for this compoundObserved m/z for 2-Iodo-1,3-dimethylbenzeneObserved m/z for 2-Fluoro-1,3-dimethylbenzene[7]Rationale for Fragmentation
[M]+• 250232124Molecular Ion
[M-I]+ 123--Loss of the labile iodine radical.
[M-CH3]+ 235217109Benzylic cleavage, loss of a methyl radical.
[M-HI]+• 122--Elimination of hydrogen iodide.
[C7H7]+ 919191Formation of the stable tropylium ion.

This comparative table highlights the expected dominant fragmentation pathways. The loss of iodine is a key diagnostic feature for our target molecule.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Determination

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts very little excess energy to the analyte molecule.[8][9] This results in minimal fragmentation and a mass spectrum dominated by the molecular ion, often as a protonated molecule [M+H]⁺ or an adduct with a solvent ion (e.g., [M+Na]⁺).[10] For small, nonpolar molecules, ESI can be less efficient than for polar, ionizable compounds. However, with appropriate solvent systems and additives, successful ionization can be achieved.

Expected ESI Mass Spectrum of this compound

The ESI mass spectrum of this compound is anticipated to be much simpler than its EI counterpart. The primary ion observed would be the protonated molecule, [C8H8FI + H]⁺, at m/z 251. The isotopic pattern of this peak would be influenced by the presence of iodine and the natural abundance of ¹³C. It is important to note that dehalogenation reactions can sometimes be observed in the ESI source, particularly for iodinated compounds, which could lead to a minor peak corresponding to the loss of iodine.[11][12]

G Analyte C8H8FI (in solution) Protonated [M+H]+ C8H8FIH+ m/z = 251 Analyte->Protonated + H+ Sodium_Adduct [M+Na]+ C8H8FINa+ m/z = 273 Analyte->Sodium_Adduct + Na+

Caption: Expected ionization in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

To introduce the sample into the ESI source, Liquid Chromatography (LC) is the standard method.

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a concentration of approximately 100 µg/mL. A small amount of formic acid (0.1%) can be added to promote protonation.

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Analyzer: Quadrupole or TOF.

    • Scan Range: m/z 100-400.

Head-to-Head Comparison: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment[2]Formation of charged droplets and solvent evaporation[1]
Ionization Energy Hard (high energy)[8]Soft (low energy)[3]
Typical Ion Formed Molecular ion (M+•)[4]Protonated molecule ([M+H]⁺) or adducts[10]
Fragmentation Extensive and structurally informative[13]Minimal, primarily molecular weight information[9]
Sample Introduction Gas Chromatography (GC)[5]Liquid Chromatography (LC)[9]
Best Suited For Volatile, thermally stable, nonpolar to moderately polar small molecules[1]Polar, thermally labile, and large molecules[8]
Primary Information Structural elucidation from fragmentation patterns[4]Molecular weight determination[10]

Conclusion: A Dual-Pronged Approach for Comprehensive Characterization

For a comprehensive structural characterization of this compound, a dual-pronged approach utilizing both Electron Ionization and Electrospray Ionization mass spectrometry is recommended.

  • ESI-MS provides an unambiguous determination of the molecular weight, confirming the elemental composition.

  • EI-MS , particularly when coupled with GC, offers rich fragmentation data that allows for the confirmation of the compound's structure by identifying key neutral losses and characteristic fragment ions.

By objectively comparing the data from these two techniques, researchers can achieve a high degree of confidence in the structural assignment of this compound and similar novel halogenated compounds. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their analytical endeavors.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-5-iodo-1,3-dimethylbenzene Derivatives: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise understanding of molecular architecture is paramount. Halogenated aromatic compounds, such as 2-Fluoro-5-iodo-1,3-dimethylbenzene, are key building blocks in the synthesis of novel pharmaceuticals and functional materials. Their three-dimensional structure, dictated by the interplay of various substituents, governs their reactivity, intermolecular interactions, and ultimately, their efficacy and material properties.

This guide provides a comprehensive comparative analysis of the anticipated X-ray crystal structure of this compound. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, field-proven perspective on the experimental determination and interpretation of such structures. While a definitive crystal structure for the title compound is not yet publicly available in the Cambridge Structural Database (CSD), this guide will leverage data from closely related halogenated dimethylbenzene derivatives to predict its key structural features.[1][2][3] Furthermore, it will provide a detailed, validated protocol for its crystallographic analysis, empowering researchers to pursue its empirical determination.

The Significance of Structural Elucidation in Halogenated Aromatics

The substitution of a benzene ring with a combination of halogens and alkyl groups introduces a fascinating complexity to its electronic and steric properties. The fluorine atom, being highly electronegative, and the iodine atom, with its large size and polarizable nature, are particularly interesting. Their presence can significantly influence molecular conformation and crystal packing through a variety of non-covalent interactions, most notably halogen bonding.[4][5][6][7][8] Understanding these interactions is crucial for rational drug design, where precise molecular recognition is key, and for the engineering of crystalline materials with desired optical or electronic properties.

Predicting the Crystal Structure of this compound: A Comparative Analysis

Based on the crystallographic data of analogous compounds, we can infer several key features of the this compound structure. The analysis of related dihalogenated and methylated benzene derivatives provides a solid foundation for these predictions.

Intramolecular Geometry:

The core benzene ring is expected to be largely planar. The C-F bond length will be significantly shorter than the C-I bond, reflecting the difference in atomic radii. The endocyclic C-C-C bond angles may show slight distortions from the ideal 120° of a perfect hexagon due to the steric bulk of the iodine and methyl groups.

Intermolecular Interactions and Crystal Packing:

The crystal packing is anticipated to be dominated by a combination of van der Waals forces, C-H···π interactions, and, most importantly, halogen bonding. The iodine atom, with its electropositive σ-hole, is a potent halogen bond donor.[6] It is likely to form short contacts with electronegative atoms (such as the fluorine of a neighboring molecule) or the π-system of an adjacent benzene ring. The presence of the electron-withdrawing fluorine atom on the same ring is known to enhance the magnitude of the σ-hole on the iodine, potentially leading to stronger and more directional halogen bonds.[4][7][8]

The following table summarizes key crystallographic parameters from representative related structures found in the Cambridge Structural Database, which can be used as a benchmark for the analysis of this compound.

Feature2,3-Dichloro-1,4-dimethylbenzeneDiaquahydrogen 2,5-dimethylbenzenesulphonate
CSD Refcode DCLXYL01CSD Entry 1134211
Symmetry Monoclinic, P21/cMonoclinic, P21
Key Intermolecular Interactions C-H···Cl, π-π stackingO-H···O, C-H···O
Halogen Bond Distance N/AN/A
Reference [9][10][11][12]

This table will be populated with more relevant comparative data as it becomes publicly available.

Experimental Protocol for the X-ray Crystal Structure Determination of this compound

The following protocol outlines a robust, self-validating workflow for the single-crystal X-ray diffraction analysis of the title compound.

1. Crystallization:

  • Rationale: The growth of high-quality single crystals is the most critical step. A variety of solvents and crystallization techniques should be screened to find optimal conditions.

  • Procedure:

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., hexane, ethanol, ethyl acetate, or a mixture thereof).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote single crystal growth.

    • Carefully select a well-formed, defect-free crystal with dimensions of approximately 0.1-0.3 mm for data collection.

2. Data Collection:

  • Rationale: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is essential for collecting high-resolution data.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data, typically using a combination of φ and ω scans. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the arrangement of atoms within the crystal lattice.

  • Procedure:

    • Integrate the raw diffraction images and perform data reduction, including corrections for absorption.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic positions, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms in their expected geometric positions.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the difference electron density map.

Visualizing the Process and the Molecule

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_molecule Predicted Molecular Structure cluster_workflow X-ray Crystallography Workflow A C1---C2(F) | C6---C5(I) | C4(CH3) Synthesis Synthesis Purification Purification Synthesis->Purification Sample Preparation Crystallization Crystallization Purification->Crystallization Single Crystal Growth Data_Collection Data_Collection Crystallization->Data_Collection X-ray Diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution Computational Analysis Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Optimization Validation Validation Structure_Refinement->Validation Quality Control

Caption: Predicted connectivity and experimental workflow.

Conclusion and Future Directions

While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for its prediction and experimental pursuit. The comparative analysis of related structures strongly suggests a molecule whose crystal packing will be significantly influenced by halogen bonding, a feature of profound importance in medicinal chemistry and materials science. The provided experimental protocol offers a clear and validated pathway for researchers to obtain the empirical data necessary to confirm these predictions. The future elucidation of this structure will undoubtedly provide valuable insights into the subtle interplay of non-covalent interactions and their role in dictating the solid-state architecture of small molecules.

References

A-Comparative-Guide-to-HPLC-Purity-Analysis-of-Synthesized-2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) purity analysis of synthesized 2-Fluoro-5-iodo-1,3-dimethylbenzene. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for chemical purity assessment. This document delves into the rationale behind methodological choices, offers a detailed experimental protocol, and presents a comparative analysis against potential synthetic impurities.

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the synthesis of novel chemical entities for pharmaceutical applications, establishing the purity of the target compound is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] For a compound like this compound, which may serve as a key intermediate in drug synthesis, a validated HPLC method is essential to ensure the absence of impurities that could affect the efficacy, safety, or stability of the final active pharmaceutical ingredient (API).

The principles of HPLC are governed by the distribution of a sample's components between a stationary phase (packed in a column) and a mobile phase that moves through it.[2][3] By carefully selecting these phases and other chromatographic conditions, components with different physicochemical properties can be separated and quantified. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a technique particularly well-suited for the separation of non-polar and weakly polar compounds like halogenated aromatic hydrocarbons.[4]

Understanding the Analyte: this compound

This compound is a halogenated aromatic compound. Its structure, featuring both fluorine and iodine substituents on a dimethylbenzene core, imparts a significant degree of non-polarity. This hydrophobicity is a key factor in designing an effective RP-HPLC method, where the stationary phase is non-polar and the mobile phase is polar.[4]

Potential Impurities: The purity analysis must consider potential impurities arising from the synthetic route. Common impurities could include:

  • Starting materials: Unreacted 1,3-dimethylbenzene or halogenating agents.

  • Isomers: Positional isomers such as 2-Fluoro-3-iodo-1,5-dimethylbenzene or other regioisomers formed during the halogenation steps.

  • By-products: Compounds resulting from over-halogenation (e.g., di-iodinated species) or side reactions.

Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process guided by the chemical nature of the analyte and potential impurities. The goal is to achieve adequate resolution between the main peak and all impurity peaks in a reasonable analysis time.

1. Column Selection: The Heart of the Separation

For non-polar compounds, a C18 (octadecylsilane) column is typically the first choice due to its high hydrophobicity and wide availability.[5] The alkyl chains bonded to the silica support provide a non-polar stationary phase that interacts with the hydrophobic analyte.

  • Rationale: The hydrophobic interactions between this compound and the C18 stationary phase will lead to its retention. By manipulating the mobile phase composition, we can control the elution time.

2. Mobile Phase Selection: Driving the Elution

In RP-HPLC, the mobile phase is typically a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[6][7]

  • Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.[6]

  • Gradient vs. Isocratic Elution:

    • Isocratic elution uses a constant mobile phase composition throughout the run. It is simpler but may not be suitable for separating compounds with a wide range of polarities.

    • Gradient elution , where the proportion of the organic solvent is increased over time, is highly effective for separating complex mixtures and sharpening peaks.[3] For purity analysis, where unknown impurities with varying polarities may be present, a gradient method is generally the preferred starting point.

3. Detection: Visualizing the Separation

This compound contains an aromatic ring, which makes it suitable for UV detection. A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. A wavelength of 210 nm is often a good starting point for aromatic compounds.[8]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 3. Sample Injection SamplePrep->Injection MobilePhasePrep 2. Mobile Phase Preparation (Filter & Degas) MobilePhasePrep->Injection Separation 4. Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection 5. UV Detection Separation->Detection Chromatogram 6. Chromatogram Generation Detection->Chromatogram Integration 7. Peak Integration & Purity Calculation Chromatogram->Integration

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of non-polar compounds.[5]
Mobile Phase A Water (HPLC Grade) The polar component of the mobile phase.[5]
Mobile Phase B Acetonitrile (HPLC Grade) The organic modifier to elute the non-polar analyte.[5]
Gradient Program 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B A gradient ensures elution of compounds with a range of polarities and column re-equilibration.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Temperature control ensures reproducible retention times.
Detection Wavelength 210 nm A common wavelength for detecting aromatic compounds.[8]

| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability: Before analyzing samples, the suitability of the chromatographic system must be verified according to standards such as the U.S. Pharmacopeia <621>.[2][9] This typically involves injecting a standard solution to check parameters like peak asymmetry, theoretical plates, and resolution.

Data Interpretation and Purity Calculation

The output from the HPLC analysis is a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram represents a different compound.

Purity Calculation (Area Percent Method): The purity of the synthesized compound is typically calculated using the area percent method, assuming that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Data Analysis:

The following table presents hypothetical data comparing the synthesized product with a potential isomeric impurity, 2-Fluoro-3-iodo-1,5-dimethylbenzene.

CompoundRetention Time (min)Peak Area% Area
2-Fluoro-3-iodo-1,5-dimethylbenzene (Impurity)10.215,0000.5
This compound (Product) 11.5 2,985,000 99.5

This data indicates a successful separation with the main product having a purity of 99.5%. The difference in retention times demonstrates the resolving power of the developed method.

Method Validation and Trustworthiness

A self-validating system is one that provides confidence in the reliability of the analytical results. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key chromatographic parameters and the resolution of the separation, which is a critical aspect of method validation.

Resolution_Factors cluster_efficiency Column Efficiency cluster_selectivity Selectivity cluster_retention Retention Resolution Resolution (Rs) PlateCount Theoretical Plates (N) PlateCount->Resolution MobilePhase Mobile Phase Composition MobilePhase->Resolution StationaryPhase Stationary Phase Chemistry StationaryPhase->Resolution Temperature Temperature Temperature->Resolution RetentionFactor Retention Factor (k) RetentionFactor->Resolution

References

A Comparative Purity Analysis of 2-Fluoro-5-iodo-1,3-dimethylbenzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the purity and characterization of specialized chemical intermediates are of paramount importance. This guide provides an in-depth comparative analysis of the Certificate of Analysis (CoA) for 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS 1416549-07-9), a key building block in modern organic synthesis. We will objectively compare its typical purity profile with two commercially available alternatives: 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS 99725-44-7) and 4-Iodo-1,2-dimethylbenzene (CAS 31599-61-8).

This technical guide is designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established analytical methodologies and aim to facilitate informed decisions in the selection of reagents for critical applications. We will delve into the causality behind the analytical techniques employed and provide detailed, replicable experimental protocols.

Introduction: The Significance of Halogenated Xylene Derivatives

Halogenated xylene derivatives are versatile synthons in organic chemistry, serving as precursors for a wide array of complex molecules. The specific placement of halogen atoms and methyl groups on the benzene ring dictates the molecule's reactivity and steric hindrance, influencing its utility in cross-coupling reactions, formation of Grignard reagents, and other nucleophilic or electrophilic substitutions. The subject of our primary focus, this compound, possesses a unique combination of a fluorine atom, which can modulate electronic properties and metabolic stability, and an iodine atom, a versatile handle for metal-catalyzed cross-coupling reactions.

The choice of a specific halogenated xylene is often a balance between desired reactivity, cost, and, most critically, purity. Impurities can lead to unforeseen side reactions, reduced yields, and complex purification challenges in multi-step syntheses. Therefore, a thorough understanding of a compound's Certificate of Analysis is not merely a quality control check but a crucial step in experimental design.

Deconstructing the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a formal document that outlines the quality and purity of a chemical product. While the specific tests may vary between manufacturers, a typical CoA for a research-grade chemical will include assessments of appearance, identity, and purity. Below is a comparative summary of representative CoA data for our three compounds of interest.

Parameter This compound (Representative) 2-Bromo-5-fluoro-1,3-dimethylbenzene (Representative) 4-Iodo-1,2-dimethylbenzene (Representative)
CAS Number 1416549-07-999725-44-731599-61-8
Molecular Formula C₈H₈FIC₈H₈BrFC₈H₉I
Molecular Weight 250.05 g/mol 203.05 g/mol 232.06 g/mol
Appearance Colorless to light yellow oilColorless to pale yellow liquidClear, colorless to light yellow liquid
Identity (IR) Conforms to structureConforms to structureConforms to structure
Purity (by GC) ≥ 98.5%≥ 98.0%≥ 99.0%
¹H NMR Consistent with structureConsistent with structureConsistent with structure
¹⁹F NMR Consistent with structureConsistent with structureN/A
Water Content (K.F.) ≤ 0.1%≤ 0.1%≤ 0.1%

This table provides a high-level comparison of the typical specifications for these three compounds. The choice between them would depend on the specific reaction being performed. For instance, if a fluorine atom is desired in the final product, 4-Iodo-1,2-dimethylbenzene would be unsuitable. The decision between the two fluorine-containing analogs might then be based on the desired reactivity of the halogen at the coupling position (iodine vs. bromine) and the required purity level.

Experimental Protocols for Quality Verification

To ensure the integrity of a starting material, it is often prudent for researchers to perform their own analytical verification. The following are detailed protocols for the key analytical techniques used to characterize these halogenated xylenes.

Gas Chromatography (GC) for Purity Assessment

Rationale: Gas chromatography is a cornerstone technique for assessing the purity of volatile and semi-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For the compounds , a non-polar stationary phase is typically effective.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh ~10 mg of sample Solvent Dissolve in 1 mL of suitable solvent (e.g., Dichloromethane) Sample->Solvent Vial Transfer to GC vial Solvent->Vial Injection Inject 1 µL into GC Vial->Injection Automated Injection Separation Separation on a non-polar capillary column (e.g., DB-5ms) Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Signal Output Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity as % area of the main peak Integration->Calculation

Caption: Workflow for GC Purity Assessment.

Detailed GC Method Parameters:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 300 °C

The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Verification

Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: The resulting spectrum should be consistent with the expected chemical shifts, splitting patterns, and integration values for the specific isomer.

¹⁹F NMR Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Analysis: The presence of a signal in the expected region for an aryl fluoride confirms the identity of the fluorinated compounds.

Logical Relationship of Analytical Techniques for CoA Generation:

CoA_Logic cluster_synthesis Chemical Synthesis cluster_qc Quality Control Testing cluster_coa Certificate of Analysis Synthesis Synthesis of Halogenated Xylene Purification Purification (e.g., Distillation) Synthesis->Purification Appearance Appearance Test Purification->Appearance Identity Identity Tests (IR, NMR) Purification->Identity Purity Purity Assay (GC/HPLC) Purification->Purity Water Water Content (Karl Fischer) Purification->Water CoA Issuance of Certificate of Analysis Appearance->CoA Identity->CoA Purity->CoA Water->CoA

References

A Comparative Guide to Isomeric Purity Determination of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic processes. The presence of isomers can significantly impact the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 2-Fluoro-5-iodo-1,3-dimethylbenzene, a key building block in various synthetic pathways. We will explore the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and supporting experimental data to guide your selection of the most appropriate analytical strategy.

The Importance of Isomeric Purity in Drug Development

This compound is a tri-substituted benzene derivative. During its synthesis, there is a significant potential for the formation of various constitutional isomers, where the substituents (fluoro, iodo, and two methyl groups) are arranged differently on the benzene ring. These isomeric impurities can arise from non-selective halogenation or other substitution reactions.[1] The seemingly subtle differences in the positions of these functional groups can lead to vastly different chemical reactivity and pharmacological properties in downstream products. Therefore, a precise and accurate analytical method to quantify the desired isomer and its potential impurities is not merely a quality control measure but a critical component of process development and regulatory compliance.

Potential Isomeric Impurities

The synthesis of this compound can potentially yield several isomeric impurities. The specific isomers formed will depend on the synthetic route employed. For instance, electrophilic substitution reactions on a disubstituted precursor will be directed by the existing functional groups.[2] Understanding the directing effects of the substituents is crucial for predicting the likely isomeric byproducts.

Common potential isomeric impurities could include:

  • Positional isomers of the halogen atoms: e.g., 4-Fluoro-5-iodo-1,3-dimethylbenzene, 2-Fluoro-4-iodo-1,3-dimethylbenzene.

  • Positional isomers of the methyl groups: Although less likely if starting from a xylene derivative, rearrangements are not impossible under certain reaction conditions.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix. We will now delve into a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a workhorse technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the analysis of substituted benzene derivatives.[3] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase within a capillary column.[4]

Causality Behind Experimental Choices:

The choice of the capillary column is paramount for achieving the desired separation of closely related isomers. A high-resolution capillary column, often with a polar stationary phase, is typically required to resolve the subtle differences in boiling points and polarities of the isomers.[5] The temperature program of the GC oven is optimized to ensure adequate separation while minimizing analysis time. The flame ionization detector is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantification.[3]

Experimental Protocol for GC-FID Analysis

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as n-hexane or dichloromethane. Prepare a series of calibration standards of the main component and any available isomer standards in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Column: High-resolution capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-WAX.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

Data Presentation

ParameterGC-FID
Principle Separation based on volatility and interaction with stationary phase.
Typical Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Mobile Phase Helium (gas)
Detector Flame Ionization Detector (FID)
Resolution of Isomers High, dependent on column selection and temperature program.
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Precision (RSD) < 2%
Analysis Time ~20 minutes

Mandatory Visualization

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Solvent (n-hexane) Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL injection Column Capillary Column (DB-5ms) Injector->Column Oven Oven (Temperature Program) Detector FID (280°C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Isomeric Purity Chromatogram->Quantification

Caption: Workflow for Isomeric Purity Determination by GC-FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

A C18 column is a common choice for reversed-phase chromatography, providing good retention and separation for a wide range of organic molecules. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve the best resolution between the target compound and its isomers.[7] UV detection is suitable as aromatic compounds exhibit strong absorbance in the UV region. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol for HPLC-UV Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Prepare a series of calibration standards of the main component and any available isomer standards in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation

ParameterHPLC-UV
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Detector UV Detector (254 nm)
Resolution of Isomers Good, dependent on column chemistry and mobile phase composition.
Limit of Detection (LOD) ~0.02%
Limit of Quantification (LOQ) ~0.06%
Precision (RSD) < 2%
Analysis Time ~15 minutes

Mandatory Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution Sample->Dilution MobilePhase Mobile Phase (ACN:H2O) MobilePhase->Dilution Injector Autosampler Dilution->Injector 10 µL injection Column C18 Column (30°C) Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Isomeric Purity Chromatogram->Quantification

Caption: Workflow for Isomeric Purity Determination by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of molecules and can be used for quantitative analysis (qNMR).[8] For isomeric purity determination, ¹H NMR is particularly useful as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[9]

Causality Behind Experimental Choices:

The distinct electronic environments of the aromatic protons in different isomers will result in unique sets of signals in the ¹H NMR spectrum.[10] For example, the number of signals, their chemical shifts, and the coupling constants (J-values) between adjacent protons can definitively distinguish between ortho, meta, and para relationships of the substituents.[9] Quantitative information can be obtained by integrating the signals corresponding to the desired isomer and the impurities. An internal standard with a known concentration and a signal in a clean region of the spectrum is often used for accurate quantification.

Experimental Protocol for ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a suitable internal standard (e.g., 1,3,5-trinitrobenzene) into an NMR tube. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Solvent: CDCl₃.

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for accurate integration.

Data Presentation

Parameter¹H NMR Spectroscopy
Principle Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Solvent Deuterated solvent (e.g., CDCl₃)
Key Information Chemical shifts, coupling constants, and signal integration.
Resolution of Isomers Excellent for structural elucidation, quantification depends on signal overlap.
Limit of Detection (LOD) ~0.1%
Limit of Quantification (LOQ) ~0.5%
Precision (RSD) < 5%
Analysis Time ~10-15 minutes per sample

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Standard Internal Standard Standard->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Acquisition ¹H NMR Data Acquisition Spectrometer->Acquisition Spectrum ¹H NMR Spectrum Acquisition->Spectrum Analysis Structural Elucidation & Quantitative Analysis Spectrum->Analysis

Caption: Workflow for Isomeric Purity Determination by ¹H NMR.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine quality control due to its high resolution, sensitivity, and robustness for volatile compounds. It is often the method of choice for quantifying low levels of isomeric impurities.

  • HPLC-UV offers a reliable alternative, particularly if the isomers have different polarities that allow for good separation on a reversed-phase column. It is a versatile technique that can be readily implemented in most analytical laboratories.

  • ¹H NMR is unparalleled for its ability to provide unambiguous structural information. While it may be less sensitive than chromatographic methods for trace impurity quantification, it is an invaluable tool for identifying unknown isomers and for primary characterization of the material.

For a comprehensive and self-validating approach, a combination of these techniques is often employed. For instance, GC-FID or HPLC-UV can be used for routine purity checks, while ¹H NMR can be used to confirm the identity of the main component and any significant impurities. This multi-faceted analytical strategy ensures the highest level of confidence in the isomeric purity of this compound, a critical parameter for the successful development of safe and effective pharmaceuticals.

References

Comparison of catalytic systems for reactions involving 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for Cross-Coupling Reactions of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Introduction: The Versatility of a Fluorinated Aryl Iodide Building Block

This compound is a key aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure is strategically functionalized: the iodine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, while the fluorine and methyl groups allow for fine-tuning of the electronic and steric properties of the final products. The fluorine atom, in particular, is a valuable addition in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.

This guide provides a comparative analysis of the primary palladium-catalyzed cross-coupling methodologies used to functionalize this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of each reaction, compare various catalytic systems with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. The choice of catalyst, ligand, base, and solvent is critical, as the electronic nature of the aryl iodide—influenced by two electron-donating methyl groups and an electron-withdrawing fluorine atom—presents unique challenges and opportunities for reaction optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[4]

Mechanistic Rationale

The catalytic cycle, illustrated below, typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is generally the rate-limiting step in the cycle.[5]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ (Base) pd_r_complex Ar-Pd(II)-R(L)₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparison of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. For an electron-rich and sterically hindered substrate like this compound, sterically bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference / Notes
Pd(PPh₃)₄ (2 mol%)PPh₃ (in catalyst)K₂CO₃Toluene/H₂O90~85Classic, widely applicable system. May require higher temperatures.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane100>95SPhos is a bulky, electron-rich ligand, excellent for hindered substrates.[6]
PdCl₂(dppf) (3 mol%)dppf (in catalyst)Cs₂CO₃DMF80~92dppf is a robust ferrocene-based ligand, good for a range of aryl halides.[7]
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄t-BuOH80>98XPhos is another highly effective biaryl phosphine ligand for challenging couplings.[8]

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Iodides.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 264 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is the most widely used method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts.[10]

Mechanistic Rationale

The dual-catalyst cycle proceeds as follows:

  • Palladium Cycle: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the arylpalladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium complex undergoes reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Ar-I (Oxidative Add.) pd_alkyne_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Ar-C≡CR (Reductive Elim.) cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡C-H, Base cu_acetylide->pd_complex cu_acetylide->cu_halide Regeneration Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Binding & Deprotonation pd_complex->amine_coordination R₂NH, Base pd_amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound. Due to its structure—a xylene (dimethylbenzene) core substituted with both fluorine and iodine atoms—it presents a multi-faceted hazard profile that must be thoroughly understood before handling or disposal.

  • Classification as a Halogenated Organic Compound: The presence of carbon-halogen bonds (C-F and C-I) firmly places this chemical in the category of halogenated organic compounds.[1] These substances are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) and state-level regulations, such as those in California, list numerous halogenated organic compounds for which land disposal is restricted.[2][3][4] Disposal procedures must therefore prevent release into the sewer system or environment.[5]

  • Anticipated Hazards:

    • Irritation: Similar compounds, such as 1-Fluoro-3-iodobenzene, are known to cause serious eye and skin irritation.[6] Prolonged skin contact may lead to dermatitis.[6]

    • Flammability: The dimethylbenzene (xylene) backbone suggests that the compound is likely a combustible or flammable liquid.[6][8] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[5][6][9]

Regulatory Framework and Disposal Philosophy

The disposal of this compound is governed by regulations managing hazardous waste. The core principle is "cradle-to-grave" management, ensuring the substance is handled safely from generation to its final destruction. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[1][10] The standard and required disposal method for halogenated organic wastes is high-temperature incineration at a licensed hazardous waste disposal facility.[1] This process ensures the complete destruction of the molecule, preventing the release of persistent organic pollutants.

Personnel Protective Equipment (PPE) and Safety Measures

Before handling this compound in any capacity, including disposal, all personnel must be equipped with the appropriate PPE. The following table summarizes the minimum requirements based on the known hazards of similar chemicals.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which can cause serious irritation.[5][6]
Skin and Body A flame-resistant laboratory coat.To protect against accidental spills and splashes.[5]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of vapors, which may be harmful.[6][9]

Workstations must be equipped with an eyewash station and a safety shower in close proximity.[5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Commingling halogenated and non-halogenated waste streams is a common and costly mistake, as any mixture must be treated as the more hazardous type (halogenated).[10]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container compatible with organic solvents. The container must be in good condition with a secure, threaded screw-on cap.[10][11]

  • Label the Container: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.[1]

  • Transfer the Waste: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[10][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should be away from ignition sources and incompatible materials like strong acids, bases, or oxidizing agents.[5][10]

Decontamination and Spill Response

In the event of a small spill, immediate and proper cleanup is essential.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large quantities of the solvent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it into a separate, clearly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow and Final Disposition

The overall workflow from waste generation to final disposal is a regulated process designed to ensure safety and environmental protection.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_facility Licensed Disposal Facility gen Waste Generation (Point of Use) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 seg Segregate into 'Halogenated Organic Waste' ppe->seg Step 2 label_cont Label Container with Full Chemical Name seg->label_cont Step 3 store Store in Satellite Accumulation Area label_cont->store Step 4 pickup Request EHS Pickup store->pickup Step 5 transport Transport to Central Accumulation Area pickup->transport manifest Log and Manifest for Disposal transport->manifest incin High-Temperature Incineration manifest->incin Final Disposition

Caption: Disposal workflow for this compound.

Once the container is full or ready for disposal, a pickup must be scheduled with your institution's certified waste management provider or EHS department.[11] The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled, high-temperature incineration in accordance with EPA regulations.

References

A Researcher's Guide to Handling 2-Fluoro-5-iodo-1,3-dimethylbenzene: A Framework for Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 2-Fluoro-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Profile: Understanding the Adversary

This compound belongs to the class of halogenated aromatic hydrocarbons. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the hazards can be reliably inferred from its chemical structure and data on analogous compounds such as other substituted iodobenzenes and fluorinated xylenes.[1][2] The primary risks are associated with its potential as an irritant and its systemic effects upon absorption.

The key hazards are categorized as follows:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3]

  • Respiratory Tract Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory system.[3][4]

  • Potential for Systemic Toxicity: Halogenated hydrocarbons as a class can pose risks of systemic toxicity, affecting organs such as the liver and kidneys upon significant exposure.[5]

Primary Exposure Routes to Mitigate:

  • Inhalation: Breathing in vapors, especially when handled outside of proper ventilation.

  • Dermal Contact: Absorption through the skin, which can be a significant route of exposure for many organic solvents.

  • Ocular Contact: Splashes causing direct contact with the eyes.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should always be used in conjunction with robust engineering and administrative controls, which form the foundation of a safe laboratory environment.[6]

  • Engineering Control - The Chemical Fume Hood: All procedures involving this compound—from weighing and aliquoting to running reactions and workups—must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is the most effective way to prevent the accumulation of hazardous vapors in your breathing zone.

  • Administrative Controls: Ensure you are familiar with your institution's Chemical Hygiene Plan. Always have an accessible safety shower and eyewash station.[3][7] Never work alone when handling hazardous materials.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.

Core PPE for Standard Operations

This level of protection is mandatory for all routine lab-scale operations (e.g., solution preparation, reaction setup, and monitoring) conducted within a chemical fume hood.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and stray vapors that can cause severe eye irritation. Standard safety glasses are insufficient.[3][7]
Hand Protection Nitrile gloves (minimum 4-5 mil thickness).Provides a barrier against incidental skin contact. Halogenated compounds can degrade some glove materials; inspect gloves frequently.[8]
Body Protection Flame-resistant laboratory coat with a fully fastened front.Protects skin and personal clothing from minor spills and splashes.
Footwear Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and dropped objects.
Enhanced PPE for High-Risk Procedures

Certain tasks carry an elevated risk of exposure and require an upgraded PPE protocol. These include handling large quantities (>50 g), running reactions under pressure, or cleaning up significant spills.

  • Double Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. When removing, the outer glove is peeled off first, leaving a clean inner glove for subsequent steps.

  • Face Shield: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing (e.g., during quenching of a large-scale reaction or a pressure release).[8]

  • Chemical-Resistant Apron: An impervious apron worn over the lab coat provides an additional layer of protection against larger volume spills.[9]

  • Respiratory Protection: If there is a failure of engineering controls (e.g., fume hood malfunction) or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. Proper fit-testing and training are required before using a respirator.

Workflow Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Protocol start Identify Task task_type Nature of Task? start->task_type core_ppe Core PPE Protocol - Goggles - Nitrile Gloves - Lab Coat task_type->core_ppe Routine Handling (e.g., Weighing, Solution Prep) enhanced_ppe Enhanced PPE Protocol - Core PPE - Face Shield - Double Gloves - Apron task_type->enhanced_ppe High-Risk Task (e.g., Large Scale, Spill Cleanup)

Caption: Decision tree for selecting appropriate PPE level.

Operational Plan: From Donning to Disposal

A disciplined, procedural approach is critical to ensuring safety throughout the entire workflow.

Step 1: Pre-Operation Safety Check
  • Verify the chemical fume hood is operational (check airflow monitor).

  • Ensure safety shower and eyewash are unobstructed.

  • Gather all necessary chemicals and equipment and place them inside the fume hood.

  • Locate the designated "Halogenated Organic Waste" container.[10][11]

  • Review the Safety Data Sheet (SDS) for this or a closely related compound.[3]

Step 2: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 f1 1. Gloves (Most Contaminated) f2 2. Apron (if used) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Lab Coat f3->f4

Caption: Correct sequence for donning and doffing PPE.

Step 3: Handling and Decontamination
  • Handling: Conduct all manipulations at least 6 inches inside the fume hood sash. Use appropriate tools to avoid direct contact.

  • Decontamination: After use, decontaminate reusable equipment (e.g., spatulas, glassware) with a suitable solvent like acetone directly in the fume hood. Collect the rinsate as hazardous waste.[10]

Step 4: Disposal Plan

The proper segregation and disposal of waste are paramount to environmental safety and regulatory compliance.

  • Segregation is Key: this compound and any materials contaminated with it are classified as halogenated organic waste .[11]

  • Waste Collection:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in a designated, clearly labeled, and sealable "Halogenated Organic Waste" container.

    • Solid Waste: Dispose of contaminated consumables (gloves, pipette tips, weighing paper) in a separate, labeled bag or container for halogenated solid waste.

  • Institutional Procedures: Never pour halogenated waste down the drain.[10] Follow your institution's specific procedures for hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.[10]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but the entire research community. Always prioritize caution and consult your institution's safety professionals with any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.